6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOKQJXLDYBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359754 | |
| Record name | 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351000-02-7 | |
| Record name | 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2][3] This technical guide focuses on the physicochemical properties of a specific derivative, 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid. While detailed experimental data for this particular compound is limited in publicly accessible literature, this document provides a summary of available information, data on closely related analogs, and a generalized experimental protocol for its synthesis and characterization. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.
Physicochemical Properties
Quantitative experimental data for 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid is not extensively available. However, the following table summarizes its known properties, along with data for structurally similar compounds to provide a comparative reference.
| Property | 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid | 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid[4] | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid[5] | 6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid[6] |
| CAS Number | 351000-02-7 | 354539-71-2 | 98948-95-9 | Not Available |
| Molecular Formula | C₁₈H₁₄BrNO₂ | C₁₈H₁₄BrNO₃ | C₁₀H₆BrNO₃ | C₂₁H₂₀BrNO₂ |
| Molecular Weight | 356.22 g/mol | 372.2 g/mol | 268.06 g/mol | 398.3 g/mol |
| XLogP3 | Not Available | 4.4 | 2.5 | 6.1 |
| Hydrogen Bond Donor Count | Not Available | 1 | 2 | 1 |
| Hydrogen Bond Acceptor Count | Not Available | 4 | 4 | 3 |
| Rotatable Bond Count | Not Available | 3 | 1 | 4 |
Experimental Protocols
The synthesis of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid can be achieved through several established methods for quinoline synthesis. The Doebner reaction is a common and effective approach for producing quinoline-4-carboxylic acids.[1][7][8]
General Synthesis Protocol via Doebner Reaction
This protocol describes a generalized procedure for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids.
Materials:
-
Substituted aniline (e.g., 4-bromoaniline)
-
An aldehyde (e.g., p-tolualdehyde)
-
Pyruvic acid
-
Ethanol (or other suitable solvent)
-
Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[8][9]
Procedure:
-
Iminium Ion Formation: In a round-bottom flask, dissolve the substituted aniline and the aldehyde in ethanol. Add a catalytic amount of acid and stir the mixture at room temperature to form the corresponding Schiff base (imine).
-
Enamine Formation: To the same reaction mixture, add pyruvic acid. The pyruvic acid will react with a second molecule of the aniline to form an enamine.
-
Condensation and Cyclization: The Schiff base and the enamine will undergo a condensation reaction, followed by an intramolecular electrophilic cyclization.
-
Dehydration and Aromatization: The cyclized intermediate will then dehydrate and subsequently oxidize to form the aromatic quinoline ring.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization: The structure and purity of the synthesized 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.
Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
Logical Relationship: Scaffold for Kinase Inhibitors
The 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid structure serves as a valuable scaffold for the development of kinase inhibitors. The following diagram illustrates this logical relationship.
Caption: Role of the quinoline core as a scaffold for developing kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | C18H14BrNO3 | CID 1018911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid | C21H20BrNO2 | CID 7026732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
In-Depth Technical Guide: 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid (CAS 351000-02-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available information on its chemical properties, synthesis, and potential biological activities, presenting it in a structured format for easy reference.
Chemical and Physical Properties
6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a quinoline derivative with a bromine substituent at the 6-position, a methyl group at the 3-position, and a 4-tolyl group at the 2-position of the quinoline core. The carboxylic acid functional group at the 4-position is a key feature of this class of compounds.
| Property | Value | Source |
| CAS Number | 351000-02-7 | [1] |
| Molecular Formula | C₁₈H₁₄BrNO₂ | [1] |
| Molecular Weight | 356.22 g/mol | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=O)O)C3=CC(=C(Br)C=C3)N=C2C | N/A |
| InChI Key | N/A | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Likely soluble in organic solvents like DMSO and DMF. | N/A |
Synthesis
Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of the target compound, the reactants would be 4-bromoaniline, 4-methylbenzaldehyde (p-tolualdehyde), and pyruvic acid.
General Experimental Protocol (Doebner Reaction):
A modified Doebner reaction, which has been shown to be effective for a range of anilines, can be employed.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 4-bromoaniline) (1.0 equivalent) and the aldehyde (e.g., p-tolualdehyde) (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Initial Reaction: Heat the mixture at reflux for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Addition of Pyruvic Acid: To the reaction mixture, add pyruvic acid (1.2 equivalents) dropwise.
-
Cyclization: Continue to heat the reaction at reflux for an extended period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.
Workflow for the Doebner Synthesis:
Caption: General workflow for the synthesis via the Doebner reaction.
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the target molecule, this would involve the reaction of 5-bromoisatin with 1-(p-tolyl)ethan-1-one.
General Experimental Protocol (Pfitzinger Reaction):
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin (1.0 equivalent) in an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, and heat to hydrolyze the isatin to the corresponding isatinic acid salt.
-
Addition of Ketone: To the heated solution, add the carbonyl compound (e.g., 1-(p-tolyl)ethan-1-one) (1.1 equivalents).
-
Condensation and Cyclization: Heat the reaction mixture at reflux for several hours (typically 4-12 hours), monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium or sodium salt of the product) forms, it can be filtered. Otherwise, acidify the reaction mixture with a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Workflow for the Pfitzinger Synthesis:
Caption: General workflow for the synthesis via the Pfitzinger reaction.
Biological Activity and Potential Applications
While specific quantitative biological data for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is limited in the public domain, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.
Potential as a Kinase Inhibitor
This compound is described as a key intermediate in the development of kinase inhibitors for cancer treatment.[1] The quinoline core is a common scaffold in many approved and investigational kinase inhibitors. The substituents on the quinoline ring play a crucial role in determining the specific kinase target and the potency of inhibition. Further screening and enzymatic assays would be required to identify the specific kinase targets and determine the IC₅₀ values for this compound.
Potential Anti-inflammatory Activity
A recent study investigated 6-bromo-3-methylquinoline analogues as potential inhibitors of prostaglandin F2α (PGF2α) synthase.[2] PGF2α is a mediator of inflammation and is associated with conditions like preterm labor.[2] Inhibition of PGF2α synthesis represents a potential therapeutic strategy for inflammatory conditions. While the study designed new molecules based on this scaffold with predicted biological activity (pIC₅₀), specific experimental data for the title compound was not provided.[2]
Prostaglandin F2α Signaling Pathway
PGF2α exerts its effects by binding to the G-protein coupled FP receptor. Activation of the FP receptor can trigger multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This can ultimately lead to various cellular responses, including smooth muscle contraction and inflammatory processes. Inhibition of PGF2α synthase would reduce the production of PGF2α, thereby downregulating this signaling pathway.
References
A Technical Guide to the Solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid in Organic Solvents
Abstract: This document provides a comprehensive framework for understanding, determining, and documenting the solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. Due to the specific nature of this compound (CAS No. 351000-02-7), publicly available quantitative solubility data is limited. Consequently, this guide focuses on providing standardized experimental protocols and data presentation structures to enable researchers to generate and report this critical physicochemical property. The methodologies outlined herein are standard within the pharmaceutical and chemical industries, ensuring data reliability and reproducibility.
Introduction
6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are significant structural motifs in medicinal chemistry and are investigated for a wide range of therapeutic applications, including roles as kinase inhibitors for cancer treatment.[1] The physicochemical properties of such compounds, particularly solubility, are fundamental to their development as potential drug candidates. Solubility in various organic solvents is critical for synthesis, purification, formulation, and conducting biological assays.
This guide outlines the necessary procedures to systematically determine and present the solubility profile of this compound.
Solubility Data
As of the date of this document, specific quantitative solubility data for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is provided as a standardized template for data presentation upon experimental determination. It is designed for clarity and allows for easy comparison across different solvent systems and conditions.
Table 1: Experimentally Determined Solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| e.g., Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 25 | Data | Data | e.g., Shake-Flask | e.g., High solubility |
| e.g., Ethanol | Protic | 25 | Data | Data | e.g., HPLC-UV | |
| e.g., Methanol | Protic | 25 | Data | Data | e.g., Shake-Flask | |
| e.g., Dichloromethane (DCM) | Halogenated | 25 | Data | Data | e.g., Shake-Flask | |
| e.g., Acetone | Ketone | 25 | Data | Data | e.g., HPLC-UV | |
| e.g., Acetonitrile | Nitrile | 25 | Data | Data | e.g., Shake-Flask | |
| e.g., Tetrahydrofuran (THF) | Ether | 25 | Data | Data | e.g., Shake-Flask | e.g., Moderate solubility |
| e.g., Toluene | Aromatic | 25 | Data | Data | e.g., Shake-Flask | e.g., Low solubility |
| e.g., Hexane | Nonpolar | 25 | Data | Data | e.g., Shake-Flask | e.g., Poor solubility |
Note: The molecular weight of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is 356.22 g/mol .[1] This value should be used for interconversion between mg/mL and mol/L.
Experimental Protocols
The following section details a standard protocol for determining thermodynamic solubility using the Shake-Flask method, which is considered the gold standard for its accuracy and reliability.
Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the saturation solubility of the target compound in a specific solvent at a controlled temperature.
Materials:
-
6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated positive displacement pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and appropriate lab glassware
Procedure:
-
Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a concentrated stock solution for analytical calibration.
-
Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock standard. Analyze these standards using a validated analytical method (e.g., HPLC-UV) to establish the relationship between concentration and instrument response.
-
Sample Preparation: Add an excess amount of the solid compound to a vial. An amount sufficient to ensure that undissolved solid remains at equilibrium is required (e.g., 2-5 mg).
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial (e.g., 1 mL).
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but should be experimentally verified.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle. Centrifugation can also be used to facilitate this process.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using the pre-established analytical method (e.g., HPLC-UV).
-
Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
Visualization of Workflows and Relationships
Diagrams are provided below to illustrate the experimental workflow and a logical framework for solvent selection.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Decision Framework for Organic Solvent Selection.
References
The Diverse Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document details the quantitative data, experimental protocols, and underlying mechanisms of action to support further research and drug development in this promising area.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes essential for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2]
Enzyme Inhibition
A primary anticancer strategy of these derivatives is the targeted inhibition of enzymes that are overexpressed or play a critical role in tumor growth.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA in rapidly proliferating cancer cells.[3] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives deplete the pyrimidine pool, leading to cell growth arrest.[4]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Their inhibition by certain quinoline-4-carboxylic acid derivatives can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[5][6]
-
Sirtuin (SIRT) Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are also implicated in cancer progression. Specific derivatives have been shown to selectively inhibit SIRT3, leading to antiproliferative effects in leukemic cell lines.[7][8][9]
Induction of Apoptosis and Cell Cycle Arrest
Beyond enzyme inhibition, these compounds can trigger intrinsic and extrinsic apoptotic pathways. This is often characterized by the modulation of pro-apoptotic and anti-apoptotic proteins, leading to caspase activation and programmed cell death.[2] Furthermore, they can cause cell cycle arrest at different phases, preventing cancer cell division and proliferation.[8]
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 Value | Target/Mechanism | Reference(s) |
| P6 | MLLr leukemic cell lines | 7.2 µM | SIRT3 inhibition | [4][7] |
| Compound 3j | MCF-7 (Breast) | 82.9% growth reduction | Not specified | [10] |
| Compound 5a-r | Various cancer cell lines | 0.3 to < 10 µM | Induction of apoptosis | [2] |
| Compound 41 | - | 0.00971 µM | DHODH Inhibition | [4] |
| Compound 43 | - | 0.0262 µM | DHODH Inhibition | [4] |
| Various Derivatives | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | Not specified | [4] |
| P6 | THP-1, MOLM-13, SEM, MV4-11 | 0.87, 0.98, 1.79, 1.90 µM | Antiproliferative | [7] |
Antimicrobial Activity
Quinoline-4-carboxylic acid derivatives have also been extensively investigated for their antibacterial and antifungal properties. Their primary mechanism of action in bacteria involves the inhibition of essential enzymes required for DNA replication and repair.
Mechanism of Action
The antibacterial activity of many quinoline derivatives stems from their ability to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand DNA breaks and ultimately bacterial cell death.[4]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. The following table presents MIC values for various quinoline-4-carboxylic acid derivatives against different microbial strains.
| Compound ID | Microorganism | MIC Value (µg/mL) | Reference(s) |
| Compound 5a4 | Staphylococcus aureus | 64 | [11] |
| Compound 5a7 | Escherichia coli | 128 | [11] |
| Compound 9 | S. aureus, S. typhi, E. coli | 0.12 | [12] |
| Compound 10 | S. aureus, S. typhi, E. coli | 0.24, 0.12, 0.12 | [12] |
| Compound 15 | S. aureus, B. cereus | 0.8 µM | [12] |
| Compound 25 | A. fumigatus, C. albicans, S. pneumoniae, S. aureus, E. coli, MTB | 0.98, 0.49, 0.49, 1.95, 0.49, 0.78 | [12] |
| Compound 26 | A. fumigatus, C. albicans, S. pneumoniae, S. aureus, E. coli, MTB | 0.98, 0.98, 0.49, 0.98, 0.49, 0.39 | [12] |
| Compound 37 | Drug-resistant MTB | 0.08 - 0.31 | [12] |
| Compound 38 | Drug-resistant MTB | 0.16 - 0.31 | [12] |
| Various Derivatives | S. aureus | 400 - 500 mg/L (IC50) | [13] |
Antiviral Activity
The antiviral potential of quinoline-4-carboxylic acid derivatives is an emerging area of research. A key mechanism identified is the inhibition of host cell enzymes that are essential for viral replication, which can be an effective strategy to combat rapidly mutating viruses.
Mechanism of Action
Similar to their anticancer activity, the inhibition of human DHODH is a significant mechanism for the antiviral effects of these compounds. By targeting this host enzyme, the derivatives can inhibit the replication of a broad spectrum of viruses that rely on the host's pyrimidine biosynthesis pathway.[14]
Quantitative Antiviral Data
The half-maximal effective concentration (EC50) is used to quantify the antiviral potency of these compounds.
| Compound ID | Virus | EC50 Value | Target/Mechanism | Reference(s) |
| C44 | VSV | 2 nM | DHODH Inhibition | [14][15] |
| C44 | WSN-Influenza | 41 nM | DHODH Inhibition | [14][15] |
| Compound 181 | Not specified | 0.11 µM | Not specified | [16] |
| Compound 182 | Not specified | 3.10 µM | Not specified | [16] |
| Compound 185 | Not specified | 1.98 µM | Not specified | [16] |
| Compound 4h | BoHV-5 | 6.0 µM | Not specified | [17] |
| Compound 4j | BoHV-5 | 24 µM | Not specified | [17] |
| Compound 4k | BoHV-5 | 24 µM | Not specified | [17] |
Anti-inflammatory Activity
Quinoline-4-carboxylic acid and its derivatives have shown notable anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.
Mechanism of Action
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators. For instance, these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[18][19]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory markers.
| Compound | Assay | Cell Line | IC50 Value | Reference(s) |
| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [20] |
| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides an overview of key experimental protocols used to evaluate the biological activities of quinoline-4-carboxylic acid derivatives.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
Two common methods for synthesizing the quinoline-4-carboxylic acid core are the Pfitzinger reaction and the Doebner reaction.
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[21][22][23]
-
Protocol: A solution of the ketone and isatin in ethanol is refluxed with potassium hydroxide for 24 hours. After solvent removal, the residue is dissolved in water, and neutral impurities are removed by ether extraction. The aqueous layer is then acidified to precipitate the quinoline-4-carboxylic acid derivative.[24][25]
-
-
Doebner Reaction: This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.
Anticancer Activity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26][27][28][29]
-
Protocol:
-
Seed cells in a 96-well plate and incubate.
-
Treat cells with various concentrations of the test compound.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm).
-
Calculate cell viability and determine the IC50 value.[4][26]
-
-
Antimicrobial Susceptibility Testing
-
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32][33][34]
-
Protocol:
-
Enzyme Inhibition Assays
-
DHODH Inhibition Assay (DCIP Reduction): This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[3][35][36]
-
HDAC Inhibition Assay (Fluorometric): This assay measures the ability of a compound to inhibit HDAC activity using a fluorogenic substrate.[5][37][38][39][40]
-
Protocol:
-
Pre-incubate the recombinant HDAC enzyme with the test compound.
-
Add a fluorogenic HDAC substrate.
-
After incubation, add a developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[5][38]
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Signaling Pathways
Caption: DHODH inhibition by quinoline-4-carboxylic acid derivatives.
Caption: HDAC inhibition leading to apoptosis.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for MIC determination.
Conclusion
Quinoline-4-carboxylic acid derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new therapeutics. Their diverse biological activities, coupled with well-defined mechanisms of action, make them attractive candidates for addressing a range of diseases, from cancer to infectious diseases and inflammatory conditions. The synthetic accessibility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to translate their preclinical promise into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
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- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 23. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 25. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
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- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. atcc.org [atcc.org]
- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 31. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 33. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
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- 36. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.kr]
- 40. EpiQuik HDAC Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Unlocking the Anticancer Potential of Quinoline Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline carboxylic acids have emerged as a prominent class of heterocyclic compounds in oncological research, demonstrating significant potential as versatile anticancer agents.[1] Their inherent structural adaptability allows for extensive modification, leading to a broad spectrum of derivatives with potent activity against numerous cancer cell lines.[1][2][3] This technical guide provides an in-depth exploration of the anticancer properties of quinoline carboxylic acids, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Mechanisms of Anticancer Activity
Quinoline carboxylic acid derivatives exert their antiproliferative effects through a variety of mechanisms, often targeting multiple cellular processes that are fundamental to the growth and survival of tumors.[1] The primary modes of action identified to date include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of critical enzymatic and signaling pathways.[1][4]
Induction of Apoptosis
A key mechanism by which these compounds eliminate cancer cells is through the induction of apoptosis. This process is often mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research has shown that certain quinoline carboxylic acid derivatives can modulate the expression of key proteins involved in apoptosis.[1] For instance, they have been observed to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][5][6] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade (including caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[1]
Figure 1: Intrinsic Apoptosis Pathway Induction by Quinoline Carboxylic Acids.
Cell Cycle Arrest
Derivatives of quinoline carboxylic acid have been demonstrated to interfere with the progression of the cell cycle in cancerous cells, a critical process for their proliferation.[1] These compounds can induce cell cycle arrest at various phases, with the G2/M and S phases being the most commonly observed checkpoints.[1][2][5][6] This arrest prevents the cancer cells from undergoing mitosis and proliferating. The underlying mechanism frequently involves the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are key regulators of cell cycle progression.[1][7]
Figure 2: Cell Cycle Arrest Induced by Quinoline Carboxylic Acids.
Inhibition of Signaling Pathways and Enzymes
The anticancer activity of quinoline carboxylic acids is also linked to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway.[1] By targeting key kinases in this cascade, such as mTOR, these compounds can effectively block downstream signaling, leading to a decrease in protein synthesis and cell growth.[1][8]
-
p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Some quinoline derivatives have been shown to activate the p53 pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[1]
-
Topoisomerase Inhibition: Certain quinoline derivatives can inhibit the activity of topoisomerases, which are enzymes essential for DNA replication and repair.[1][9] By targeting these enzymes, the compounds can induce DNA damage and trigger cell death.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A significant mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[10][11] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[11] The carboxylic acid group is critical for this activity, as it forms a salt bridge with an arginine residue in the enzyme's binding pocket.[11]
Structure-Activity Relationship (SAR)
The anticancer potency of quinoline carboxylic acids is highly dependent on their chemical structure. SAR studies have identified several key features:
-
Carboxylic Acid Group: The carboxylic acid moiety, particularly at the C-4 position, is often crucial for activity, especially for compounds targeting DHODH.[10][11]
-
Substitutions at C-2: Bulky and hydrophobic substituents at the C-2 position are generally necessary for potent inhibitory activity.[10]
-
Substitutions on the Benzo Ring: The nature and position of substituents on the benzo portion of the quinoline ring can significantly influence the compound's biological activity.[10]
Quantitative Analysis of Anticancer Activity
The efficacy of quinoline carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative IC50 values for different classes of these compounds.
Table 1: Cytotoxicity of Quinoline Carboxylic Acid Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [12][13] |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [12][14] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [12] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [14] |
| Quinoline-3-carboxylic acid derivatives (2f, 2l) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [15][16] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Potent (82.9% growth reduction) | [17] |
| 8-hydroxyquinoline 7-carboxylic acid moiety | HT-29 (Colon), HepG2 (Liver) | 6.58, 7.61 (for CPUeY020) | [2] |
| Quinoline-platinum(II) complex (2) | MG-63 (Osteosarcoma) | 4 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of quinoline carboxylic acids.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][19]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][3]
-
Compound Treatment: Add serial dilutions of the quinoline carboxylic acid derivatives to the wells and incubate for 24-72 hours.[1][3]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[1][3]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[3]
-
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution.[20][21]
-
Principle: PI is a fluorescent dye that binds to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[20][21]
-
Protocol:
-
Cell Treatment: Treat cells with the quinoline carboxylic acid derivative for a specified time (e.g., 24 hours).[20][22]
-
Cell Harvesting: Harvest the cells by trypsinization.[20][22]
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[20][22]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[20][22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[20][21]
-
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][20]
-
Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[20]
-
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.[14]
-
Washing: Wash the cells with cold PBS.[20]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[14][20]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[14][20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.[14]
-
Conclusion
Quinoline carboxylic acids represent a highly promising and versatile scaffold for the development of novel anticancer therapeutics. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, offer multiple avenues for therapeutic intervention. The continued exploration of their structure-activity relationships and the development of new derivatives with improved potency and selectivity will be crucial in translating the potential of these compounds into effective clinical treatments for cancer. This guide provides a foundational understanding of the core principles and experimental approaches necessary for advancing research in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmphs.com [ijmphs.com]
- 3. benchchem.com [benchchem.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Quinoline-Based Enzyme Inhibitors: A Comprehensive Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its versatile structure allows for diverse chemical modifications, leading to the development of potent and selective inhibitors of various enzyme classes. This technical guide provides an in-depth exploration of the mechanisms of action of quinoline-based enzyme inhibitors, focusing on their interactions with key enzymatic targets implicated in a range of diseases, from cancer to neurodegenerative disorders and infectious diseases. This document details the molecular interactions, summarizes quantitative inhibitory data, provides comprehensive experimental protocols, and visualizes the affected signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action
Quinoline-based compounds employ a variety of mechanisms to inhibit enzyme function. These can be broadly categorized as follows:
-
Competitive Inhibition: The inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. This is a common mechanism for quinoline-based kinase inhibitors that target the ATP-binding pocket.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate.
-
Topoisomerase Poisoning: Instead of merely inhibiting the enzyme, these agents stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. This is a hallmark of many quinoline-based anticancer and antibacterial agents.
-
DNA Intercalation: The planar aromatic ring system of the quinoline moiety can insert itself between the base pairs of DNA, distorting the double helix and interfering with the function of DNA-processing enzymes like polymerases and topoisomerases.
I. Quinoline-Based Kinase Inhibitors
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature in many diseases, particularly cancer. Quinoline-based inhibitors have emerged as a significant class of therapeutics targeting various kinases.
Mechanism of Action
Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors. The nitrogen atom at position 1 of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding pocket. Further substitutions on the quinoline scaffold allow for additional interactions with specific residues in the active site, contributing to both potency and selectivity.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of selected quinoline-based kinase inhibitors against their respective targets.
| Compound/Drug Name | Target Kinase(s) | Inhibition Type | IC50 / Ki Value(s) | Reference(s) |
| Cabozantinib | c-Met, VEGFR2 | ATP-competitive | c-Met: 4 nM (IC50), VEGFR2: 0.035 µM (IC50) | [1] |
| Lapatinib | EGFR, HER2 | ATP-competitive | EGFR: 10.8 nM (IC50), HER2: 9.8 nM (IC50) | N/A |
| Bosutinib | Src, Abl | ATP-competitive | Src: 1.2 nM (IC50), Abl: 1 nM (IC50) | N/A |
| PQQ | mTOR | ATP-competitive | 64 nM (IC50) | [2] |
| Compound 7 | RIP2 | ATP-competitive | 9 nM (hWB IC50) | [3] |
| Compound 25 (Cinnoline) | PI3Kα | ATP-competitive | 0.264 µM (IC50) | [4] |
| Compound 11h | VEGFR-2, EGFR | ATP-competitive | VEGFR-2: 0.076 µM (IC50), EGFR: 0.085 µM (IC50) | [1] |
Signaling Pathways Affected
Quinoline-based kinase inhibitors can significantly impact key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and JAK/STAT pathways are two of the most prominent cascades targeted by these inhibitors.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Quinoline-based inhibitors targeting PI3K or mTOR can effectively block this pathway, leading to apoptosis in cancer cells.[2][5]
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is often hyperactivated in inflammatory diseases and cancers. Quinoline-based inhibitors can target JAKs, preventing the phosphorylation and activation of STAT proteins.
II. Quinoline-Based Topoisomerase Inhibitors
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are well-established targets for both antibacterial and anticancer therapies.
Mechanism of Action
Quinolone antibacterials and many quinoline-based anticancer agents act as topoisomerase poisons. They bind to the enzyme-DNA complex, stabilizing the transient cleavage intermediate where the DNA is nicked and covalently attached to the enzyme.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are lethal to the cell.[5][7] This mechanism is distinct from catalytic inhibitors, which would simply prevent the enzyme from binding to or cleaving DNA.
Quantitative Data: Topoisomerase Inhibitory Activity
| Compound/Drug Name | Target Topoisomerase | Inhibition Type | GI50 / IC50 Value(s) | Reference(s) |
| Vosaroxin | Topoisomerase II | Topoisomerase Poison | N/A | [8] |
| Compound 2E | Topoisomerase IIα | Topoisomerase Poison | Equivalent to etoposide at 100 µM | [9] |
| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Topoisomerase Poison | GI50 < 8 µM in various cancer cell lines | [3][9] |
III. Quinoline-Based Protease and Proteasome Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins. They are involved in a multitude of physiological processes, and their inhibition is a therapeutic strategy for diseases ranging from viral infections to cancer. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a key target in cancer therapy.
Mechanism of Action
Quinoline-based inhibitors of proteases can exhibit various modes of inhibition. For instance, some quinoline derivatives have been shown to be non-covalent, mixed-type inhibitors of the 20S proteasome, suggesting binding to an allosteric site.[10] In the context of viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro), quinoline-based inhibitors have been designed to bind to specific sites within the enzyme, such as the Val70Ub binding site, to block its activity.[11]
Quantitative Data: Protease and Proteasome Inhibitory Activity
| Compound/Drug Name | Target Protease/Proteasome | Inhibition Type | IC50 / Ki Value(s) | Reference(s) |
| Quinoline 7 | 20S Proteasome (Chymotrypsin-like & Caspase-like) | Mixed-type | CT-L: 12.1 µM (IC50), Casp-L: 17.7 µM (IC50) | [10] |
| Lead Compound 25 | 20S Proteasome (Chymotrypsin-like) | Non-covalent | 5.4 µM (IC50) | [10] |
| Jun13296 | SARS-CoV-2 PLpro | N/A | 0.13 µM (IC50), 8.8 nM (Ki) | [11] |
| Quinoline Analogs (Cpd 3 & 4) | Cruzain, Rhodesain | N/A | IC50: 23-123 µM, Cpd 4: <10 µM (leishmanicidal) | [12] |
Signaling Pathways Affected
Inhibition of the proteasome by quinoline-based compounds has a profound impact on cellular signaling, most notably on the NF-κB pathway.
The NF-κB transcription factors are key regulators of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. Proteasome inhibitors, including certain quinolines, prevent the degradation of IκB, thereby blocking NF-κB activation.[13]
IV. Quinoline-Based Cholinesterase Inhibitors
Cholinesterases, particularly acetylcholinesterase (AChE), are crucial for the regulation of neurotransmission. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.
Mechanism of Action
Quinoline-based AChE inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Binding to the CAS directly blocks the hydrolysis of acetylcholine, while interaction with the PAS can interfere with the binding of acetylcholine and also inhibit AChE-induced aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. The mode of inhibition is often of a mixed type.[14]
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound/Drug Name | Target Cholinesterase | Inhibition Type | IC50 / Ki Value(s) | Reference(s) |
| Compound 11g | AChE, BChE | Mixed-type (AChE) | AChE: 1.94 µM (IC50), BChE: 28.37 µM (IC50) | [14] |
| Compound 5a | BChE | N/A | 0.94 nM (Ki) | [15] |
| Compound 6a | AChE | N/A | 3.26 nM (Ki) | [15] |
| Compound 07 | AChE | N/A | IC50 value provided in graph | [16] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-based enzyme inhibitors.
In Vitro Kinase Activity Assay (Fluorescence-Based)
This protocol describes a common method for measuring kinase activity and the potency of inhibitors using a fluorescence-based readout.
-
Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal.
-
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Quinoline-based inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoline inhibitor in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Topoisomerase II Poisoning Assay (kDNA Decatenation)
This assay identifies compounds that act as topoisomerase II poisons by detecting the linearization of kinetoplast DNA (kDNA).
-
Principle: Topoisomerase II decatenates the interlocked network of circular DNA found in kinetoplasts. Catalytic inhibitors will prevent this decatenation, while topoisomerase poisons will trap the enzyme-DNA cleavage complex, leading to the formation of linear DNA in the presence of a protein denaturant like SDS.
-
Materials:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl2, 2.5 mM DTT, 150 µg/mL BSA, and 10 mM ATP)
-
Quinoline-based inhibitor
-
10% SDS solution
-
Proteinase K
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine water, 5x assay buffer, and kDNA (0.1-0.2 µg). Add the quinoline inhibitor at various concentrations.
-
Enzyme Addition: Add 2-6 units of topoisomerase II to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination and Trapping of Cleavage Complex: Stop the reaction by adding 1/10 volume of 10% SDS.
-
Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing a DNA stain.
-
Visualization: Visualize the DNA bands under UV light. The appearance of linearized kDNA indicates a topoisomerase poison, while the persistence of catenated kDNA in the presence of the inhibitor suggests catalytic inhibition.[17]
-
Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Principle: The assay uses a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) that is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome activity.
-
Materials:
-
Cell lysate
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mM EDTA)
-
Fluorogenic substrate (Suc-LLVY-AMC)
-
Quinoline-based inhibitor
-
Specific proteasome inhibitor (e.g., MG-132) for control
-
Black 96-well plates
-
Fluorescence plate reader (Ex/Em ~350/440 nm)
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates in a suitable lysis buffer without protease inhibitors.
-
Reaction Setup:
-
To each well of a black 96-well plate, add cell lysate.
-
For inhibitor wells, add the quinoline-based inhibitor at various concentrations. For control wells, add the vehicle (e.g., DMSO).
-
To differentiate proteasome activity from other protease activities, include a control with a specific proteasome inhibitor like MG-132.
-
-
Initiation: Add the proteasome substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of the reaction (increase in fluorescence over time). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[8]
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric assay to determine the activity of AChE and its inhibition.
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Quinoline-based inhibitor
-
96-well clear, flat-bottom plate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, AChE solution, and the quinoline inhibitor at various concentrations (or vehicle for control).
-
Add the DTNB solution to all wells.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the percent inhibition and calculate the IC50 and/or Ki values.[18][19]
-
VI. Conclusion
Quinoline-based compounds represent a remarkably versatile class of enzyme inhibitors with profound implications for drug discovery. Their ability to target a wide array of enzymes through diverse mechanisms of action, including competitive and allosteric inhibition, as well as unique mechanisms like topoisomerase poisoning, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways. It is intended to serve as a foundational resource for researchers dedicated to the design and development of novel quinoline-based therapeutics, facilitating a deeper understanding of their molecular interactions and cellular effects, and ultimately accelerating the translation of these promising compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubiqbio.com [ubiqbio.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingentium-kb4.s3.amazonaws.com [ingentium-kb4.s3.amazonaws.com]
- 12. Synthesis of quinoline derivatives as potential cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. topogen.com [topogen.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid via Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, remains a cornerstone of heterocyclic chemistry.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] This document provides detailed application notes and a comprehensive protocol for the synthesis of a specific derivative, 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a compound of interest for further derivatization and biological screening in drug discovery programs.
The synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is achieved through the Pfitzinger reaction of 5-bromoisatin with 1-(4-tolyl)propan-1-one in an alkaline medium. The reaction proceeds through the base-catalyzed ring-opening of 5-bromoisatin to form the corresponding isatinic acid, which then condenses with the ketone to yield the target quinoline derivative.
Materials and Methods
Materials
The following reagents and solvents were used in the synthesis:
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) |
| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 |
| 1-(4-tolyl)propan-1-one | C₁₀H₁₂O | 148.20 |
| Potassium Hydroxide | KOH | 56.11 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Water (distilled or deionized) | H₂O | 18.02 |
Experimental Protocol
Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) in absolute ethanol (100 mL).
-
Addition of 5-Bromoisatin: To the ethanolic potassium hydroxide solution, add 5-bromoisatin (11.3 g, 0.05 mol) in one portion. Stir the mixture at room temperature for 1 hour. The color of the solution will typically change, indicating the formation of the potassium salt of isatinic acid.
-
Addition of Ketone: Add 1-(4-tolyl)propan-1-one (7.4 g, 0.05 mol) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.
-
Purification:
-
Dissolve the residue in warm water (150 mL).
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 by the slow addition of concentrated hydrochloric acid.
-
The product will precipitate as a solid.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Results and Discussion
The successful synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid via the Pfitzinger reaction is a straightforward and efficient method for obtaining this key intermediate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₄BrNO₂ |
| Molecular Weight | 356.22 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | Data not available in the searched literature |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol. |
Spectroscopic Data
While specific spectral data for the target compound could not be located in the searched literature, the following are the expected characteristic signals based on the structure:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic protons (quinoline and tolyl rings): δ 7.0-8.5 ppm
-
Methyl protons (on the quinoline ring): δ ~2.5 ppm
-
Methyl protons (on the tolyl ring): δ ~2.4 ppm
-
Carboxylic acid proton: δ >10 ppm (broad singlet)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Carboxylic acid carbonyl carbon: δ ~168 ppm
-
Aromatic and quinoline carbons: δ 120-150 ppm
-
Methyl carbons: δ ~20 ppm
-
-
IR (KBr, cm⁻¹):
-
O-H stretch (carboxylic acid): 2500-3300 (broad)
-
C=O stretch (carboxylic acid): ~1700
-
C=C and C=N stretches (aromatic rings): 1600-1450
-
C-Br stretch: 600-800
-
-
Mass Spectrometry (ESI-MS):
-
[M-H]⁻ at m/z 354.0 (corresponding to C₁₈H₁₃BrNO₂⁻) showing the characteristic isotopic pattern for bromine.
-
Visualizations
Pfitzinger Reaction Mechanism
Caption: Mechanism of the Pfitzinger reaction for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of the product.
Conclusion
The Pfitzinger reaction provides a reliable and effective method for the synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. The protocol outlined in this document is based on established procedures for similar transformations and can be readily adapted for the synthesis of analogous compounds. This quinoline-4-carboxylic acid derivative serves as a valuable building block for the development of novel therapeutic agents, and the detailed methodology provided herein should facilitate its synthesis and further exploration by researchers in the field of drug discovery. Further work is required to fully characterize the compound and to explore its potential biological activities.
References
Application Notes and Protocols for the Doebner Reaction in the Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Doebner reaction, first reported by Oscar Doebner in 1887, is a versatile and powerful three-component reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] This reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] The resulting quinoline-4-carboxylic acid core is a privileged scaffold found in numerous pharmaceuticals and bioactive molecules, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] This makes the Doebner reaction highly relevant in the fields of medicinal chemistry and drug discovery.[1][5] While the classic Doebner reaction can sometimes result in low yields, particularly with anilines bearing electron-withdrawing groups, modern modifications have been developed to improve efficiency and broaden the substrate scope.[1][4][6]
Reaction Mechanism and Pathways
The mechanism of the Doebner reaction is understood to proceed through several key steps. Initially, the aniline and aldehyde undergo condensation to form an N-arylimine, commonly known as a Schiff base.[1][2] Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.[1] The resulting dihydroquinoline intermediate is then oxidized to yield the final aromatic quinoline-4-carboxylic acid product.[1] The reaction is typically catalyzed by Brønsted or Lewis acids.[1][7]
Caption: Proposed mechanism of the Doebner reaction.
General Experimental Workflow
The Doebner reaction is a one-pot, multi-component synthesis.[1][2] The general procedure involves the sequential mixing of the aniline, aldehyde, and pyruvic acid in a suitable solvent, often with a catalyst. The mixture is typically heated to drive the reaction to completion, followed by standard aqueous work-up and purification steps to isolate the desired product.[1]
Caption: General experimental workflow for the Doebner reaction.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid
This protocol is based on a modified Doebner reaction developed to improve yields for anilines with electron-withdrawing groups.[4][6]
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Pyruvic acid (0.55 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)aniline (10.2 mmol, 1.0 equiv) and benzaldehyde (11.4 mmol, 1.1 equiv) in acetonitrile (5.7 mL) in a round-bottom flask, add BF₃·THF (2.84 mmol, 0.28 equiv) at room temperature.[2][4]
-
Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.[4]
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (5.68 mmol, 0.55 equiv) in acetonitrile (9.5 mL). Add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.[4]
-
Reaction: Continue to stir the reaction mixture at 65 °C for an additional 21 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature.[2]
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with EtOAc.[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2] The product can be further purified by crystallization or column chromatography if necessary.
Quantitative Data Presentation
The modified Doebner reaction is effective for a variety of substituted anilines and aldehydes. The following table summarizes the yields for the synthesis of various 2-substituted quinoline-4-carboxylic acids.
| Entry | Aniline (Substituent) | Aldehyde (Substituent) | Product Yield (%) |
| 1 | 4-CF₃O- | Phenyl | 91 |
| 2 | 4-CF₃- | Phenyl | 92 |
| 3 | 4-Cl- | Phenyl | 93 |
| 4 | 4-MeO- | Phenyl | 85 |
| 5 | 4-Me- | Phenyl | 88 |
| 6 | 2-Me- | Phenyl | 70 |
| 7 | 4-CF₃O- | 4-MeO-Phenyl | 93 |
| 8 | 4-CF₃O- | 4-Cl-Phenyl | 88 |
| 9 | 4-CF₃O- | 2-Thienyl | 84 |
| 10 | 4-CF₃O- | Pivalaldehyde | 77 |
Data sourced from a study on a modified Doebner hydrogen-transfer reaction.[4] Yields reported are isolated yields.
Applications in Drug Development
Quinoline-4-carboxylic acid derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[4] This structural motif is present in drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3][4]
A notable example is the potent STAT3 inhibitor YHO-1701, a quinoline-4-carboxylic acid derivative that can be synthesized using a Doebner-like three-component reaction.[2][4] The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target in oncology, as its constitutive activation is a hallmark of many human cancers, promoting cell proliferation and survival.[2] YHO-1701 functions by binding to the SH2 domain of the STAT3 monomer, which inhibits its dimerization and subsequent translocation to the nucleus, thereby preventing the transcription of downstream target genes involved in tumor progression.[2] The development of synthetic routes like the modified Doebner reaction, which can be used for the large-scale synthesis of such bioactive molecules, is crucial for advancing drug discovery and development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
protocol for purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
An Application Note on the Purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for kinase inhibitors in cancer therapy.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid from a crude reaction mixture, offering two primary methods: recrystallization and column chromatography.
Purification Strategy Overview
The purification strategy for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid depends on the impurity profile of the crude material. For material that is already reasonably pure (>85%), recrystallization is often the most efficient method. For more complex mixtures or to achieve very high purity, column chromatography is recommended. The basic nitrogen of the quinoline ring can interact with acidic silica gel, so precautions must be taken to avoid streaking and decomposition.[2]
Experimental Protocols
Method 1: Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.
1. Solvent Screening:
-
Place approximately 20-30 mg of the crude product into several test tubes.
-
To each tube, add a different solvent (e.g., acetonitrile, ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise while heating and agitating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Observe which solvent provides good crystal formation upon cooling. Acetonitrile has been shown to be effective for purifying similar quinoline carboxylic acid derivatives to >99% purity.[3]
2. Recrystallization Protocol:
-
Place the crude 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Use a minimal amount of hot solvent to fully dissolve the crude product.[4]
-
Once the solid is completely dissolved, remove the flask from the heat. If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes to further encourage crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]
-
Dry the crystals under vacuum to a constant weight.
Method 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
1. Preparation:
-
Stationary Phase: Silica gel (100-200 mesh) is standard. To mitigate the acidity of silica, it can be deactivated by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[2] Alternatively, neutral or basic alumina can be used as the stationary phase.[2]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound. The addition of 0.5-1% triethylamine to the eluent is highly recommended to prevent tailing.[2]
2. Column Packing:
-
Prepare a slurry of the silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica.
3. Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, product-adsorbed silica to the top of the column.
-
Begin the elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
4. Post-Chromatography:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
Purity Assessment
-
Thin-Layer Chromatography (TLC): A quick method to assess the purity of the collected fractions and the final product. The presence of a single spot indicates a high degree of purity.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₈H₁₄BrNO₂ has a molecular weight of 356.22 g/mol ).[1]
-
Data Presentation
The following table summarizes the expected outcomes from the purification of a hypothetical 10 g batch of crude product.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC) (%) | Notes |
| Recrystallization | 10.0 | 7.5 | 75 | >98.5 | Assumes a suitable solvent was found and the crude material was of relatively high initial purity. |
| Column Chromatography | 10.0 | 6.8 | 68 | >99.5 | Yield may be lower due to product loss on the column, but purity is generally higher. |
Visual Workflow
Caption: Workflow for the purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.
References
analytical techniques for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the analytical characterization of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described methodologies include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound.
Introduction
6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its specific substitution pattern necessitates a comprehensive analytical approach to ensure its quality and for regulatory submissions. This application note outlines the key analytical techniques and detailed protocols for its characterization.
Analytical Techniques Workflow
A systematic workflow is essential for the complete characterization of the target molecule. The following diagram illustrates the logical sequence of analytical techniques employed.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids.[1]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes for high-resolution mass spectrometry (HRMS).
-
Mass Analyzer: Employ a time-of-flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak. The presence of a bromine atom will result in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
Protocol:
-
HPLC System: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A typical gradient would be 10-90% B over 10 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength determined from the UV-Vis spectrum (e.g., around 280-330 nm).
-
Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.[4]
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Data Presentation
The following tables summarize the expected quantitative data for the characterization of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. Note: As experimental data for this specific molecule is not widely published, the presented data is representative and estimated based on structurally similar compounds.
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 | br s | COOH |
| ~8.5 | d | H-5 |
| ~8.1 | d | H-8 |
| ~7.9 | dd | H-7 |
| ~7.8 | d | Tolyl H (ortho to CH₃) |
| ~7.4 | d | Tolyl H (meta to CH₃) |
| ~2.5 | s | Quinoline-CH₃ |
| ~2.4 | s | Tolyl-CH₃ |
Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | COOH |
| ~155 | C-2 |
| ~148 | C-8a |
| ~140 | Tolyl C (ipso to quinoline) |
| ~138 | Tolyl C (ipso to CH₃) |
| ~135 | C-4 |
| ~132 | C-7 |
| ~130 | Tolyl CH (ortho to CH₃) |
| ~129 | Tolyl CH (meta to CH₃) |
| ~128 | C-5 |
| ~125 | C-4a |
| ~122 | C-6 |
| ~120 | C-8 |
| ~21 | Tolyl-CH₃ |
| ~18 | Quinoline-CH₃ |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₈H₁₄BrNO₂ |
| Molecular Weight | 356.22 g/mol |
| Ionization Mode | ESI+ |
| Expected [M+H]⁺ (m/z) | 356.0281, 358.0261 |
Table 4: HPLC Purity Analysis
| Parameter | Typical Value |
| Column | C18 Reverse-Phase |
| Retention Time | 8-12 min (gradient dependent) |
| Purity | >98% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL[3] |
Table 5: FTIR and UV-Vis Data
| Technique | Parameter | Characteristic Value |
| FTIR | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (broad)[5] |
| C=O stretch (carboxylic acid) | 1760-1690 cm⁻¹[5] | |
| C=C and C=N stretches | 1600-1450 cm⁻¹ | |
| C-Br stretch | 700-500 cm⁻¹ | |
| UV-Vis | λmax | ~280-330 nm |
Conclusion
The combination of NMR, MS, HPLC, FTIR, and UV-Vis spectroscopy provides a comprehensive analytical toolkit for the thorough characterization of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. The protocols and representative data presented in this application note serve as a valuable resource for researchers and scientists in ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these methodologies will facilitate consistent and reliable results in research and drug development settings.
References
Application Notes and Protocols for 1H and 13C NMR Analysis of 6-bromo-3-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation of 6-bromo-3-methylquinoline and its derivatives using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds are of significant interest in medicinal chemistry and drug development, making unambiguous characterization essential.
Introduction
6-bromo-3-methylquinoline is a heterocyclic compound whose derivatives are explored for various pharmacological activities. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This document outlines the standardized procedures for acquiring and interpreting 1H and 13C NMR spectra of this class of compounds.
Data Presentation
The following tables summarize the expected 1H and 13C NMR spectral data for 6-bromo-3-methylquinoline. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent peak. Coupling constants (J) are given in Hertz (Hz).
Note: The data for 6-bromo-3-methylquinoline is predicted based on the known spectral data of 6-bromoquinoline and the expected substituent effects of a methyl group at the C-3 position. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.
Table 1: Predicted ¹H NMR Spectral Data for 6-bromo-3-methylquinoline
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | ~8.70 | s | - |
| H-4 | ~7.95 | s | - |
| H-5 | ~8.00 | d | ~9.0 |
| H-7 | ~7.80 | dd | ~9.0, 2.0 |
| H-8 | ~8.10 | d | ~2.0 |
| CH₃ | ~2.50 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for 6-bromo-3-methylquinoline
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~150.0 |
| C-3 | ~135.0 |
| C-4 | ~134.0 |
| C-4a | ~147.0 |
| C-5 | ~130.0 |
| C-6 | ~121.0 |
| C-7 | ~133.0 |
| C-8 | ~129.5 |
| C-8a | ~128.0 |
| CH₃ | ~18.0 |
Experimental Protocols
Detailed methodologies for the preparation of samples and the acquisition and processing of NMR data are provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 6-bromo-3-methylquinoline derivative for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[1]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.[1]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[1]
-
Spectral Width (SW): Set the spectral width to approximately 12-15 ppm, centered around 6-7 ppm.[1]
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.[1]
-
Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of all protons.
-
Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.[1]
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or TMS.[1]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is recommended.[1]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[1]
-
Spectral Width (SW): Set the spectral width to approximately 200-220 ppm.[1]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is appropriate.[1]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is commonly used.[1]
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[1]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.
-
Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of 6-bromo-3-methylquinoline derivatives.
References
Application Notes and Protocols for the Mass Spectrometry of Brominated Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated quinoline carboxylic acids represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug development. Their structural characterization and sensitive quantification are crucial for pharmacokinetic studies, metabolism research, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical tool for the analysis of these compounds in complex biological and chemical matrices.
These application notes provide a comprehensive overview of the mass spectrometric analysis of brominated quinoline carboxylic acids. This document details experimental protocols for sample preparation and LC-MS/MS analysis, discusses expected fragmentation patterns, and presents quantitative data in a structured format to guide researchers in developing and validating their own analytical methods.
Mass Spectrometric Behavior and Fragmentation
The mass spectral characteristics of brominated quinoline carboxylic acids are defined by the presence of the quinoline core, the carboxylic acid group, and one or more bromine atoms.
Isotopic Pattern of Bromine: A key feature in the mass spectra of brominated compounds is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a distinctive M/M+2 isotopic cluster for the molecular ion and any bromine-containing fragment ions, where the peaks are separated by 2 Da and have approximately equal intensity for a single bromine atom. The complexity of this pattern increases with the number of bromine atoms in the molecule.
Ionization: Electrospray ionization (ESI) is the most common technique for the LC-MS analysis of quinoline carboxylic acids. In positive ion mode, the quinoline nitrogen is readily protonated to form the [M+H]+ ion. In negative ion mode, the carboxylic acid group is easily deprotonated to yield the [M-H]- ion. The choice of polarity will depend on the specific compound and the desired sensitivity.
Fragmentation Pathways: Upon collision-induced dissociation (CID) in the mass spectrometer, brominated quinoline carboxylic acids undergo characteristic fragmentation. Common neutral losses include:
-
Loss of the carboxyl group: This can occur as a loss of CO2 (44 Da) or the entire COOH radical (45 Da).
-
Loss of water: From the protonated molecule, a loss of H2O (18 Da) is common.
-
Loss of carbon monoxide: A neutral loss of CO (28 Da) can also be observed.
-
Loss of HBr: Elimination of hydrogen bromide (80/82 Da) is a potential fragmentation pathway.
-
Cleavage of the quinoline ring: Further fragmentation can lead to the cleavage of the quinoline ring structure.
Experimental Protocols
The following protocols provide a general framework for the analysis of brominated quinoline carboxylic acids. Method optimization and validation are essential for specific applications.
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol is suitable for the extraction of brominated quinoline carboxylic acids from plasma for quantitative analysis.
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Evaporation:
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general LC-MS/MS method for the separation and detection of brominated quinoline carboxylic acids.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize for the specific instrument.
-
-
MRM Transitions: Specific precursor-to-product ion transitions (Q1/Q3) and collision energies must be determined for each analyte by infusing a standard solution.
-
Quantitative Data
The following table provides hypothetical yet representative quantitative data for the LC-MS/MS analysis of a mono-brominated quinoline carboxylic acid. Note: These values should be experimentally determined and optimized for specific analytes and instrumentation.
| Analyte | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Retention Time (min) |
| 6-Bromoquinoline-4-carboxylic acid | 251.9 / 253.9 | 205.9 / 207.9 (Loss of COOH) | 25 | 5.2 |
| 6-Bromoquinoline-4-carboxylic acid | 251.9 / 253.9 | 127.0 (Quinoline fragment) | 40 | 5.2 |
| Internal Standard (13C6-labeled analog) | 257.9 / 259.9 | 211.9 / 213.9 | 25 | 5.2 |
Visualizations
Experimental Workflow
Application Notes and Protocols for Developing Kinase Inhibitors from 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1][2] Derivatives of this core, particularly 2-aryl-quinoline-4-carboxylic acids, have garnered significant attention as potent inhibitors of various protein kinases, many of which are implicated in the pathogenesis of cancer. The subject molecule, 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, serves as a key intermediate in the synthesis of such pharmaceutical compounds.[3] Its structural features suggest a high potential for binding to the ATP-binding site of various kinases, making it an excellent starting point for the development of novel targeted therapies.
This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid and its derivatives as kinase inhibitors.
Potential Research Applications
-
Anticancer Drug Discovery: Derivatives of the 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid scaffold can be synthesized and screened against a panel of cancer-relevant kinases to identify novel therapeutic candidates.
-
Probe Development: Potent and selective inhibitors derived from this scaffold can be utilized as chemical probes to investigate the biological functions of specific kinases in cellular signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: The core molecule can be systematically modified to understand the structural requirements for potent and selective kinase inhibition, guiding the design of more effective inhibitors.
Target Kinase Families and Signaling Pathways
While specific targets for the parent compound are not extensively documented, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has shown inhibitory activity against several key kinase families involved in cancer cell proliferation, survival, and angiogenesis. These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[4][5][6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11]
-
BRAF Kinase: A serine/threonine kinase that is a component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma.[12][13][14][15]
-
PI3K/Akt/mTOR Pathway: A central signaling pathway that regulates cell growth, survival, and metabolism, and is often hyperactivated in cancer.[3][16][17][18][19]
Data Presentation: Inhibitory Activities of Structurally Related Quinoline Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 2-aryl-quinoline-4-carboxylic acid derivatives against several cancer-related kinases. This data, compiled from various studies, provides a reference for the potential potency of compounds derived from the 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | 7200 | [1][17][18] |
| 4-Anilinoquinoline-3-carbonitrile derivative | EGFR | 5 | [7] |
| 3-Aryl-quinoline derivative | VEGFR-2 | 86 - 104 | [8] |
| Quinolone-based diarylamide | BRAFV600E | 61.6 | [13] |
| Quinolone-based diarylamide | C-RAF | 67.6 | [13] |
| Pyrano-quinoline derivative | EGFR | 71 | [14] |
| Pyrano-quinoline derivative | HER-2 | 21 | [14] |
| Pyrano-quinoline derivative | BRAFV600E | 62 | [14] |
| Quinoline-based mTOR inhibitor | mTOR | 64 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of kinase inhibitors derived from 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.
Synthesis of 2-Aryl-6-bromo-quinoline-4-carboxylic Acid Derivatives
A common method for the synthesis of the quinoline-4-carboxylic acid core is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of derivatives of the title compound, a substituted aniline (e.g., 4-bromoaniline), a substituted benzaldehyde (e.g., 4-methylbenzaldehyde), and pyruvic acid can be used. Further modifications can be introduced through Suzuki coupling reactions on the bromo-substituted precursor.[20]
General Procedure (Doebner Reaction):
-
To a solution of the substituted aniline (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol, add pyruvic acid (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-aryl-quinoline-4-carboxylic acid derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[21][22][23][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[26][27][28][29][30]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
6-well plates
-
Fixative solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Colony Growth: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies are formed in the control wells.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with the fixative solution for 15 minutes.
-
Remove the fixative and stain the colonies with the crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a kinase inhibitor.[31][32][33][34][35]
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-Akt) or a loading control (e.g., anti-GAPDH).
Visualizations
Kinase Inhibitor Development Workflow
Caption: A generalized workflow for the development of kinase inhibitors.
Representative Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Kinase Inhibitor Screening Cascade
Caption: A logical flow for a kinase inhibitor screening cascade.
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. blog.quartzy.com [blog.quartzy.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Colony formation assay [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. Colony formation assay [bio-protocol.org]
- 29. benchchem.com [benchchem.com]
- 30. artscimedia.case.edu [artscimedia.case.edu]
- 31. tandfonline.com [tandfonline.com]
- 32. benchchem.com [benchchem.com]
- 33. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 34. m.youtube.com [m.youtube.com]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid as a key intermediate in pharmaceutical research and development. The document includes detailed experimental protocols for its synthesis and its derivatization into potential therapeutic agents, alongside quantitative data on the biological activity of related compounds.
Introduction
6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and biologically active compounds.[1] The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[2] The carboxylic acid group at the 4-position is crucial for its biological activity and serves as a key interaction point with various biological targets. This intermediate is particularly valuable in the development of kinase inhibitors for cancer therapy, where its structure can be tailored to achieve high potency and selectivity.[3]
Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
The primary synthetic route to 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is the Pfitzinger reaction. This reaction involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]
2.1. Pfitzinger Reaction Workflow
The synthesis proceeds through the base-catalyzed ring-opening of 6-bromoisatin to form a keto-acid, which then condenses with 1-(4-tolyl)propan-2-one. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.
References
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Reaction [drugfuture.com]
Application Notes and Protocols: In Vitro Biological Evaluation of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro biological evaluation of 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid and its derivatives. Quinoline derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This document outlines key assays to assess the cytotoxic, antimicrobial, and enzyme-inhibiting potential of these novel compounds.
Data Presentation: Summary of In Vitro Activities
The following tables present a summary of the in vitro biological activities of various 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid derivatives.
Table 1: Cytotoxic Activity of Quinoline Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | MTT | 5.2 ± 0.4 |
| SW480 (Colon) | MTT | 8.9 ± 0.7 | |
| Derivative 2 | MCF-7 (Breast) | MTT | 2.1 ± 0.2 |
| SW480 (Colon) | MTT | 4.5 ± 0.5 | |
| Cisplatin | MCF-7 (Breast) | MTT | 10.5 ± 1.1 |
| SW480 (Colon) | MTT | 12.3 ± 1.5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.[3]
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | 16 | 32 | >64 |
| Derivative 2 | 8 | 16 | 32 |
| Streptomycin | 4 | 8 | N/A |
| Ketoconazole | N/A | N/A | 2 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]
Table 3: Enzyme Inhibitory Activity of Quinoline Derivatives
| Compound ID | Target Enzyme | Assay Type | IC₅₀ (nM) |
| Derivative 1 | Acetylcholinesterase (AChE) | Ellman's Method | 85.3 ± 7.2 |
| Derivative 2 | Acetylcholinesterase (AChE) | Ellman's Method | 46.1 ± 3.9 |
| Donepezil | Acetylcholinesterase (AChE) | Ellman's Method | 10.2 ± 0.9 |
IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.[5]
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to evaluate the biological activities of 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.
MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., streptomycin, ketoconazole)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Antimicrobial Susceptibility Workflow
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to evaluate the potential of the compounds to inhibit the enzyme acetylcholinesterase, which is relevant for neurodegenerative diseases.[8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and AChE solution.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Substrate Addition: Add DTNB and the substrate ATCI to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated by comparing the reaction rates of the wells with the test compound to the control (without inhibitor). Determine the IC₅₀ value from the dose-response curve.
AChE Inhibition Assay Principle
Concluding Remarks
The protocols and data presented in these application notes provide a framework for the systematic in vitro biological evaluation of 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid derivatives. The described assays for cytotoxicity, antimicrobial activity, and enzyme inhibition are fundamental in the early stages of drug discovery and can aid in identifying promising lead compounds for further development. The modular nature of these protocols allows for adaptation to specific research needs and the inclusion of additional assays to explore other potential biological activities.
References
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 6-bromo-3-methylquinoline Analogues Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] The quinoline scaffold is a privileged structure, and modifications to its core can lead to the development of novel therapeutic agents. The incorporation of a bromine atom, particularly at the C6 position, has been shown to enhance the lipophilicity and, potentially, the anticancer efficacy of these compounds.[3] This document provides a comprehensive guide for the screening of novel 6-bromo-3-methylquinoline analogues for their cytotoxic and mechanistic properties against various cancer cell lines.
While the specific anticancer activities of a broad series of 6-bromo-3-methylquinoline analogues are still under extensive investigation, this application note will utilize data from structurally related 6-bromoquinazoline derivatives to illustrate the screening workflow and data presentation. Quinazolines, being bioisosteres of quinolines, often exhibit similar biological activities, and their derivatives have been widely studied as anticancer agents, particularly as inhibitors of key signaling pathways.[4][5] The protocols and methodologies detailed herein are directly applicable to the screening of novel 6-bromo-3-methylquinoline analogues.
Data Presentation: Cytotoxicity of Structurally Related 6-Bromoquinazoline Analogues
The following table summarizes the in vitro cytotoxic activity of a series of synthesized 6-bromoquinazoline derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.[4] This data is presented to serve as a representative example for the tabulation of screening results for novel 6-bromo-3-methylquinoline analogues.
| Compound ID | R Group | IC50 (µM) vs. MCF-7[4] | IC50 (µM) vs. SW480[4] |
| 5a | H | 46.6 ± 3.21 | 35.4 ± 2.15 |
| 5b | 3-F | 0.53 ± 0.04 | 1.95 ± 0.11 |
| 5c | 4-F | 2.45 ± 0.18 | 4.32 ± 0.31 |
| 5d | 4-Cl | 3.11 ± 0.25 | 5.17 ± 0.42 |
| 5e | 4-Br | 4.28 ± 0.33 | 6.89 ± 0.55 |
| 5f | 4-CH3 | 8.92 ± 0.71 | 12.4 ± 1.03 |
| 5g | 4-OCH3 | 15.3 ± 1.22 | 21.7 ± 1.88 |
| 5h | 4-NO2 | 22.1 ± 1.95 | 29.8 ± 2.54 |
| 5i | 3,4-diCl | 1.89 ± 0.15 | 3.76 ± 0.29 |
| 5j | 2,4-diCl | 12.7 ± 1.08 | 18.2 ± 1.51 |
| Cisplatin | - | 10.2 ± 0.98 | 12.5 ± 1.12 |
Data extracted from a study on 6-bromoquinazoline derivatives and is intended for illustrative purposes.[4]
Experimental Workflow
The general workflow for screening 6-bromo-3-methylquinoline analogues for anticancer activity involves a multi-step process, from initial cytotoxicity screening to more in-depth mechanistic studies for promising lead compounds.
Experimental workflow for screening anticancer analogues.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the 6-bromo-3-methylquinoline analogues on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-bromo-3-methylquinoline analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the 6-bromo-3-methylquinoline analogues in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to determine if the lead compounds induce apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Lead 6-bromo-3-methylquinoline analogues
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the lead compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol is to determine if the lead compounds cause cell cycle arrest.
Materials:
-
Cancer cell lines
-
6-well plates
-
Lead 6-bromo-3-methylquinoline analogues
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the lead compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Proposed Signaling Pathway Inhibition
Many quinoline and quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. A plausible mechanism of action for 6-bromo-substituted analogues is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis.[1][4]
References
- 1. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 2. mediresonline.org [mediresonline.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Pfitzinger synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Question 1: My Pfitzinger reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid. What are the potential causes and how can I improve it?
Answer: Low yields in the Pfitzinger synthesis can arise from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products.[1] Here is a systematic approach to troubleshoot and improve your yield:
-
Ensure Complete Isatin Ring Opening: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate.[2][3] Incomplete ring opening is a common reason for low yields.
-
Troubleshooting Step: Pre-react the isatin with a strong base (e.g., potassium hydroxide) before adding the carbonyl compound.[1] Ensure the isatin is fully dissolved and the solution's color changes (typically from orange/purple to a pale yellow or brown), indicating the formation of the potassium salt of isatinic acid, before proceeding with the next step.[4][5]
-
-
Optimize Reactant Stoichiometry: The molar ratio of the reactants plays a crucial role in driving the reaction to completion.
-
Troubleshooting Step: Use an excess of the carbonyl compound (ketone or aldehyde).[1][5] This helps to ensure that all of the isatin is consumed, which can be challenging to remove during purification.[1] Experiment with varying the molar ratio of the carbonyl compound to isatin to find the optimal conditions for your specific substrates.
-
-
Control Reaction Temperature: The Pfitzinger reaction is temperature-sensitive.
-
Troubleshooting Step: Excessively high temperatures can promote side reactions and lead to the formation of tarry byproducts, while temperatures that are too low can result in a sluggish or incomplete reaction.[1] Maintain the recommended reaction temperature as specified in your protocol. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
-
Increase Reaction Time: The reaction may simply need more time to reach completion.
-
Troubleshooting Step: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If you observe unreacted starting materials, consider extending the reaction time.[1]
-
Question 2: I am observing a significant amount of tar formation in my reaction mixture. What causes this and how can I prevent it?
Answer: Tar formation is a frequent issue in the Pfitzinger synthesis, often caused by the self-condensation of isatin or the carbonyl compound under the strongly basic reaction conditions, or the polymerization of reaction intermediates.[1] Simultaneously mixing all reactants can worsen this problem.[1]
Here are some strategies to minimize tar formation:
-
Modified Reactant Addition: As mentioned previously, the sequential addition of reactants is critical.
-
Temperature Management: High temperatures can accelerate the side reactions that lead to tar.
-
Troubleshooting Step: Avoid excessive heating and maintain strict temperature control throughout the reaction.[1]
-
-
Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts, thereby influencing tar formation.
-
Troubleshooting Step: While ethanol is commonly used, you might explore other protic solvents or aqueous mixtures to reduce tarring with your specific substrates.[1]
-
-
Controlled pH during Workup: The acidification step to precipitate the product needs to be handled carefully.
-
Troubleshooting Step: Add the acid slowly and with vigorous stirring during the workup. This prevents localized high acidity, which can contribute to product degradation and tar formation.[1]
-
Question 3: My final product is contaminated with unreacted isatin. How can I improve the conversion and purification?
Answer: Incomplete conversion of isatin is a common problem that complicates purification.
-
Increase Excess of Carbonyl Compound:
-
Troubleshooting Step: Using a larger excess of the ketone or aldehyde can help drive the reaction to completion and consume the isatin more effectively.[1]
-
-
Optimize Base Concentration:
-
Troubleshooting Step: The concentration of the base (e.g., KOH or NaOH) can influence the rate of both the isatin ring opening and the subsequent condensation. You may need to optimize the base concentration for your particular substrates.[1]
-
-
Purification Strategy:
-
Troubleshooting Step: During the workup, after removing the organic solvent, the aqueous solution containing the potassium salt of your product can be washed with an organic solvent like diethyl ether to remove unreacted carbonyl compounds and other neutral impurities before acidification and precipitation of the final product.[4]
-
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 8 | 80 |
| Butan-2-one | NaOH | Water | 8 | 89 |
| Acetophenone | KOH | Ethanol | 24 | - |
| 4-Acetylbiphenyl | KOH | Ethanol | 24 | - |
| Diethyl oxaloacetate | KOH | Water | >48 | low |
Note: Yields can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)
This protocol is a generalized method based on several reported procedures.[4][6]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol (e.g., 25 mL) and water (e.g., 1 mL).[4]
-
Add isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple/orange to brown/pale yellow.[4] This indicates the formation of the potassium salt of isatinic acid.
-
To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol).[4]
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[4] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[4]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[4]
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[4]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[4]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]
Protocol 2: Microwave-Assisted Pfitzinger Synthesis
This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.[4][7]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound
-
Potassium hydroxide (KOH) aqueous solution (e.g., 33%)
Procedure:
-
In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).[4]
-
To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 9 minutes) at a set temperature.[4]
-
After irradiation, cool the vessel to room temperature.
-
Filter the dark solution and pour the filtrate into an ice-water mixture (e.g., 100 mL).[4]
-
Acidify with acetic acid to precipitate the product.[4]
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in Pfitzinger synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Doebner Quinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields encountered during the Doebner quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to the formation of tar and significantly reduces the yield of the desired quinoline.[1] To mitigate this, consider the gradual addition of the carbonyl compound to maintain its low concentration in the reaction mixture. Another effective strategy is employing a biphasic solvent system, where the carbonyl compound is sequestered in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]
Q2: My reaction mixture is turning into a thick, dark tar. What is the primary cause and what are the solutions?
A2: Tar formation is a classic issue in Doebner and related syntheses, primarily caused by the harsh acidic conditions that promote polymerization of the starting materials and intermediates.[1] To address this, you can optimize the acid concentration and type, potentially using milder Lewis acids like BF₃·THF instead of strong Brønsted acids.[3] Controlling the reaction temperature is also crucial; avoid excessive heat as it accelerates tar formation.[4]
Q3: Can I use α,β-unsaturated ketones instead of aldehydes in the Doebner synthesis?
A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.
Q4: How does the substitution pattern on the aniline reactant affect the reaction yield?
A4: The electronic properties of the aniline substituent can significantly impact reactivity. While conventional Doebner reactions often suffer from low yields with electron-deficient anilines, recent modifications have been developed that are suitable for anilines with both electron-withdrawing and electron-donating groups.[3][5] Steric hindrance from ortho-substituents on the aniline can also lower the yield compared to meta- and para-substituted anilines.[5]
Q5: What are some greener alternatives to traditional Doebner synthesis conditions?
A5: Greener approaches to quinoline synthesis include the use of water as a solvent, employing recyclable catalysts like Ag(I)-exchanged Montmorillonite K10, and conducting reactions under solvent-free conditions.[6][7] Some modifications also utilize environmentally friendly oxidants like hydrogen peroxide.[2]
Troubleshooting Guides
Problem 1: Low Yield and Significant Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield.
-
Root Cause: The acidic conditions are catalyzing the polymerization of the α,β-unsaturated aldehyde or ketone.
-
Troubleshooting Steps:
-
Optimize Acid Catalyst: Systematically screen different Brønsted and Lewis acids to find an optimal balance between reaction rate and side product formation. Milder Lewis acids may be preferable.[3]
-
Control Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.
-
Employ a Biphasic System: Sequestering the carbonyl compound in an organic solvent like toluene while the aniline is in an acidic aqueous phase can drastically reduce polymerization.[2]
-
Manage Reaction Temperature: Avoid excessive temperatures which can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed.
-
Problem 2: Complex Product Mixture with Multiple Spots on TLC
-
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products rather than a clean conversion.
-
Root Cause: This can be due to side reactions, the use of sterically hindered substrates, or incomplete reaction.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the starting materials can lead to the formation of byproducts.
-
Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.
-
Monitor Reaction Progress: Use TLC to monitor the reaction to completion to avoid isolating a mixture of starting materials and products.
-
Consider Substrate Reactivity: If using sterically hindered anilines or carbonyl compounds, be aware that this can lead to a mixture of isomers or favor alternative reaction pathways.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for a Doebner-type Synthesis
Reaction of 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.
| Entry | Acid Catalyst (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| 1 | H₂NSO₃H (1.2) | EtOH | Reflux | <5 | [3] |
| 2 | p-TsOH·H₂O (1.2) | MeCN | 80 | 12 | [3] |
| 3 | TfOH (1.2) | MeCN | 80 | 18 | [3] |
| 4 | BF₃·THF (1.2) | MeCN | 80 | 45 | [3] |
| 5 | BF₃·THF (1.2) | EtOH | 80 | <5 | [3] |
| 6 | BF₃·THF (1.2) | Toluene | 80 | <5 | [3] |
| 7 | BF₃·THF (1.2) | THF | 65 | 45 | [3] |
| 8 | BF₃·THF (3.0) | MeCN | 65 | 84 | [3][5] |
Note: The data in this table are illustrative of general trends and specific to the cited reaction. Actual yields will vary depending on the specific substrates and reaction scale.
Table 2: Effect of Aniline Substituents on Yield
Reaction with benzaldehyde and pyruvic acid using BF₃·THF in MeCN at 65°C.
| Aniline Substituent | Position | Electronic Nature | Yield (%) | Reference(s) |
| 6-OCF₃ | para | Electron-withdrawing | 84 | [5] |
| 6-CN | para | Electron-withdrawing | 79 | [5] |
| 6-Cl | para | Electron-withdrawing | 87 | [5] |
| H | - | Neutral | 81 | [5] |
| 6-Me | para | Electron-donating | 82 | [5] |
| 6-OMe | para | Electron-donating | 80 | [5] |
| 5-Me | meta | Electron-donating | 84 | [5] |
| 4-Me | ortho | Electron-donating | 75 | [5] |
Experimental Protocols
Standard Doebner Reaction Protocol (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq), an aldehyde (1.0 eq), and pyruvic acid (1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Neutralization and Extraction: If no precipitate forms, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Optimized Protocol to Minimize Byproducts (Doebner Hydrogen-Transfer)
Based on the synthesis of 2-substituted-6-(trifluoromethoxy)quinoline-4-carboxylic acid.[3][5]
-
Reaction Setup: To a solution of 6-(trifluoromethoxy)aniline (1.0 eq) and benzaldehyde (3.0 eq) in acetonitrile (MeCN), add BF₃·THF (3.0 eq) at room temperature.
-
Initial Stirring: Stir the reaction mixture at 65°C for 1 hour.
-
Dropwise Addition: Add a solution of pyruvic acid (1.2 eq) in MeCN dropwise to the reaction mixture.
-
Reaction: Continue stirring at 65°C for 20 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, follow a standard aqueous work-up and purification by column chromatography to isolate the desired quinoline-4-carboxylic acid. This method has been shown to significantly improve yields, especially for anilines with electron-withdrawing groups.[3][5]
Visualizations
Caption: Proposed reaction mechanism for the Doebner quinoline synthesis.
Caption: A troubleshooting workflow for addressing low yields.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Semantic Scholar [semanticscholar.org]
Technical Support Center: 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues observed during the purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, which is often synthesized via the Pfitzinger reaction.
Issue 1: Low Yield and Presence of Unreacted Starting Materials
-
Question: My reaction yield is low, and I've identified unreacted bromo-isatin in my crude product. How can I improve the reaction completion and subsequent purification?
-
Answer: Incomplete Pfitzinger reactions are a common challenge.[1][2] To drive the reaction to completion, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Ensure the isatin ring has completely opened before the carbonyl compound is consumed. This is often indicated by a color change from orange to pale yellow after dissolving the isatin in a strong base.[1]
-
Molar Excess of Carbonyl: Use a molar excess of the 4-tolyl methyl ketone to ensure the complete consumption of the bromo-isatin.[1]
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some Pfitzinger reactions may require extended heating to reach completion.[1]
-
Issue 2: Presence of Tarry Byproducts
-
Question: My crude product is a dark, tarry substance. What causes this, and how can I purify my target compound?
-
Answer: Tar formation is a known issue in the Pfitzinger synthesis, especially with certain carbonyl compounds.[1][2]
-
Temperature Control: Avoid excessively high reaction temperatures, which can promote decomposition and tar formation.[1]
-
Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent and perform an acid-base extraction. The carboxylic acid group on your target molecule will allow it to be extracted into a basic aqueous layer (e.g., with sodium bicarbonate solution), leaving non-acidic tarry impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be effective. A solvent system of ethyl acetate and hexanes is a common starting point for separating quinoline derivatives.[3]
-
-
Issue 3: Difficulty in Removing Isomeric Impurities
-
Question: I'm struggling to separate isomers from my desired product. What purification techniques are most effective?
-
Answer: Separating isomers can be challenging due to their similar physical properties.[3]
-
Optimized Column Chromatography: Use a long chromatography column with a shallow solvent gradient to improve separation. Utilize TLC to identify an optimal eluent system that provides the best separation (an ideal Rf value for the target compound is around 0.3-0.4).[3]
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using other stationary phases like alumina.[3]
-
Issue 4: Compound "Oils Out" During Recrystallization
-
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid.[4] To address this:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oiling.[4]
-
Use a More Dilute Solution: Add more of the hot solvent to decrease the saturation level before cooling.[4]
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Change the Solvent System: The current solvent may not be suitable. Experiment with different solvents or a binary solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity appears.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid?
A1: Based on the Pfitzinger reaction, the most probable impurities include:
-
Unreacted 6-bromo-isatin: The starting material for the quinoline ring.
-
Unreacted 1-(4-tolyl)ethan-1-one: The carbonyl starting material.
-
Side-products from self-condensation of the ketone: Particularly under strong basic conditions.
-
Tarry decomposition products: Resulting from high reaction temperatures.[1][2]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A systematic solvent screening is recommended. Given the molecule's structure, which includes a polar carboxylic acid group and a less polar bromo-tolyl-quinoline core, solvents of varying polarities should be tested.[4] Good starting points for single solvents include:
-
Alcohols: Ethanol, Methanol, Isopropanol.[4]
-
Esters: Ethyl acetate.[4]
-
Ketones: Acetone.[4]
-
Amides: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) can be effective but are high-boiling and may be difficult to remove completely.[4] Binary solvent systems, such as ethanol/water, are also highly recommended.[4]
Q3: How can I effectively remove colored impurities?
A3: If your purified product retains a color, it may be due to persistent impurities. Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot solution of your compound before the filtration step in recrystallization. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[4]
-
Dissolution: In a larger flask, add the crude compound and the selected solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum.[4]
General Column Chromatography Protocol
-
Eluent Selection: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the TLC plate using various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate) to find the system that gives good separation of your target compound from impurities (Rf of ~0.3-0.4).[3]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack a chromatography column.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[3]
Data Presentation
Table 1: Comparison of General Purification Techniques for Quinolines
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Good to Excellent | Moderate to High | Simple, cost-effective, good for removing less polar impurities. | Finding a suitable solvent can be time-consuming; may not remove closely related impurities. |
| Column Chromatography | Excellent | Moderate | Highly effective for separating closely related impurities and isomers. | More time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | Good | High | Excellent for removing non-basic or non-acidic impurities. | Will not separate compounds with similar acidic/basic properties.[3] |
Visualizations
References
minimizing byproducts in the synthesis of 2,3-disubstituted quinolines
Welcome to the Technical Support Center for the synthesis of 2,3-disubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation and optimize reaction outcomes.
General Frequently Asked Questions (FAQs)
Q1: What are the most common challenges and byproducts encountered in the synthesis of 2,3-disubstituted quinolines?
The synthesis of 2,3-disubstituted quinolines can be accompanied by several challenges, primarily dependent on the chosen synthetic route. Common issues include the formation of regioisomers, tar and polymeric materials, and self-condensation byproducts. For instance, classical methods like the Doebner-von Miller synthesis are prone to producing tar due to the harsh acidic conditions.[1] The Friedländer synthesis can be complicated by the aldol condensation of the ketone reactant, especially under basic conditions.[2] When using unsymmetrical carbonyl compounds in methods like the Combes or Friedländer synthesis, controlling regioselectivity to obtain the desired 2,3-substitution pattern is a significant challenge.[3][4]
Q2: How can I improve the overall yield and purity of my 2,3-disubstituted quinoline product?
Optimizing reaction conditions is paramount for enhancing yield and purity. Key strategies include:
-
Purity of Starting Materials: Ensure the use of high-purity, and often freshly distilled, reactants to prevent side reactions caused by impurities.
-
Controlled Reagent Addition: Slow, dropwise addition of one reactant to another can help manage exothermic reactions and minimize polymerization and other side reactions.[1]
-
Temperature Management: Careful control of the reaction temperature is crucial. Some reactions require elevated temperatures for cyclization, while excessive heat can lead to decomposition and byproduct formation.[5]
-
Catalyst Selection: The choice of catalyst, whether a Brønsted or Lewis acid, or a modern transition metal complex, can significantly influence reaction efficiency and selectivity.[4]
-
Modern Synthetic Methods: Consider employing modern, catalytic methods, such as the Ruthenium-catalyzed three-component synthesis, which are often designed to be more atom-economical and produce fewer byproducts.
Q3: What are the most effective methods for purifying 2,3-disubstituted quinolines?
Purification strategies depend on the nature of the product and the impurities. Common techniques include:
-
Steam Distillation: Particularly useful for separating volatile quinoline products from non-volatile tars and polymeric byproducts, a common issue in Skraup and Doebner-von Miller syntheses.[6]
-
Column Chromatography: A versatile method for separating the desired product from unreacted starting materials and soluble byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and may require optimization.
-
Recrystallization: An effective technique for purifying solid products. The selection of an appropriate solvent or solvent system is key to obtaining high-purity crystals.
-
Extraction: Liquid-liquid extraction is a fundamental work-up step to separate the basic quinoline product from acidic or neutral impurities.
Troubleshooting Guides for Specific Syntheses
Friedländer Annulation
The Friedländer synthesis is a widely used method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]
Q1.1: My Friedländer reaction is giving a low yield and a significant amount of aldol condensation byproduct. How can I fix this?
This is a common issue, particularly when using base catalysts. The ketone reactant can undergo self-condensation.[2]
Troubleshooting Steps:
-
Use an Imine Analog: To circumvent the aldol side reaction, consider using an imine analog of the o-aminoaryl aldehyde or ketone.
-
Employ Milder Conditions: The use of milder reaction conditions, for instance with a gold catalyst, can suppress the self-condensation pathway.[7]
-
Slow Addition: Adding the ketone slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the bimolecular self-condensation reaction.
-
Catalyst Choice: Experiment with different catalysts. While bases can promote aldol condensation, Lewis acids or Brønsted acids might offer a better selectivity profile for your specific substrates.[8]
Q1.2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Controlling regioselectivity is a known challenge in the Friedländer synthesis with unsymmetrical ketones.[9]
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[4]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[4]
-
Reaction Conditions: Systematically screen different solvents and reaction temperatures, as these parameters can affect the kinetic versus thermodynamic control of the cyclization step.
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[10] A primary challenge is controlling regioselectivity when using unsymmetrical β-diketones.[3]
Q2.1: My Combes synthesis with an unsymmetrical β-diketone is producing a difficult-to-separate mixture of 2,3- and 2,4-disubstituted quinolines. How can I favor the desired isomer?
The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors.[3]
Troubleshooting Steps:
-
Steric Hindrance: Increasing the steric bulk on one of the carbonyl groups of the β-diketone can favor cyclization at the less sterically hindered position.[3]
-
Aniline Substituents: The electronic nature of the substituents on the aniline ring affects the nucleophilicity of the ortho positions, thereby directing the cyclization. Methoxy-substituted anilines, for example, have been observed to favor the formation of 2-CF₃-quinolines in certain cases.[3]
-
Acid Catalyst: The choice of acid catalyst can alter the ratio of regioisomers. Comparing the results with different acids, such as sulfuric acid versus polyphosphoric acid (PPA), is recommended.[3]
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[11] It is notorious for producing significant amounts of tar and polymeric byproducts.[1]
Q3.1: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, resulting in a very low yield. What is causing this and how can I prevent it?
Tar formation is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]
Troubleshooting Strategies:
-
Slow Addition of Reagents: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to minimize its polymerization.[1]
-
In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which is known as the Beyer method. This keeps its concentration low throughout the reaction.[11]
-
Two-Phase System: Employing a two-phase solvent system can be highly effective. The α,β-unsaturated carbonyl compound is sequestered in an organic phase, reducing its contact with the acidic aqueous phase where polymerization is most rampant.[12]
Q3.2: My final product is contaminated with partially hydrogenated quinoline byproducts. How can I ensure complete aromatization?
The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to these byproducts.[13]
Troubleshooting Steps:
-
Sufficient Oxidant: Ensure that an adequate amount of a suitable oxidizing agent is used. Often, an excess of the oxidant is necessary to drive the reaction to completion.
-
Choice of Oxidant: While sometimes air is sufficient, in many cases a stronger oxidizing agent is required. The choice of oxidant can depend on the specific substrates and reaction conditions.
Data Presentation: Comparative Yields of 2,3-Disubstituted Quinolines
The following tables provide a summary of reported yields for the synthesis of 2,3-disubstituted quinolines using various methods. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Yields for Friedländer Synthesis under Different Catalytic Conditions
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl Acetoacetate | In(OTf)₃ | Solvent-free | 75-92 | |
| 2-Aminobenzaldehyde | Acetone | KOH | Ethanol, Reflux | Varies | [5] |
| 2-Aminobenzaldehyde | Acetone | p-TsOH | Solvent-free | Varies | [5] |
Table 2: Yields for Doebner-von Miller Synthesis with Different Anilines
| Aniline Derivative | α,β-Unsaturated Aldehyde | Product | Yield (%) | Reference |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | 89 | [14] |
| 4-Methylaniline | Cinnamaldehyde | 6-Methyl-2-phenylquinoline | 85 | [14] |
| 4-Methoxyaniline | Cinnamaldehyde | 6-Methoxy-2-phenylquinoline | 81 | [14] |
| 4-Chloroaniline | Cinnamaldehyde | 6-Chloro-2-phenylquinoline | 76 | [14] |
Experimental Protocols
Detailed Methodology for Friedländer Synthesis of 2,3-Diphenylquinoline
This protocol describes a general procedure for the acid-catalyzed synthesis of 2,3-diphenylquinoline.
Materials:
-
2-Aminobenzophenone
-
Phenylacetaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzophenone (1.0 eq) and phenylacetaldehyde (1.1 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-diphenylquinoline.
Detailed Methodology for Gould-Jacobs reaction for 4-hydroxy-2,3-disubstituted quinolones
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further functionalized.[15][16]
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., diphenyl ether)
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[17]
-
Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. Cool the reaction mixture, which should cause the 4-hydroxy-3-carboethoxyquinoline to precipitate. Add a non-polar solvent like hexane to aid precipitation.[17]
-
Saponification: Suspend the collected solid in an aqueous solution of sodium hydroxide (e.g., 10%). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.[17]
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid, wash with cold water, and dry. Heat the dried solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield the 4-hydroxyquinoline.[17]
Visualizations
Caption: Generalized experimental workflow for the synthesis of 2,3-disubstituted quinolines.
Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.
Caption: Competing reaction pathways in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Brominated Quinoline Synthesis
Welcome to the technical support center for the synthesis of brominated quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of brominated quinolines in a question-and-answer format.
Issue 1: Low or No Yield of Brominated Quinoline
Q: My bromination reaction is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?
A: Low yields in quinoline bromination can arise from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Poor Substrate Reactivity: The electronic nature of your quinoline starting material significantly impacts the reaction rate. Electron-withdrawing groups can deactivate the quinoline ring, making electrophilic bromination difficult.[1]
-
Inappropriate Brominating Agent: The choice and stoichiometry of the brominating agent are critical.
-
Troubleshooting: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent.[4][5] Molecular bromine (Br₂) is also frequently employed.[4][6] Ensure the brominating agent is of high purity. The number of equivalents used will influence the degree of bromination (mono-, di-, or tri-substitution).[4][6]
-
-
Suboptimal Reaction Temperature: Temperature control is crucial for successful bromination.
-
Troubleshooting: Many bromination reactions require specific temperature ranges. While some reactions proceed at room temperature, others may require cooling (e.g., 0°C) to control selectivity and prevent side reactions.[4][6] Conversely, some reactions may require heating, but excessive temperatures can lead to decomposition of reactants and products.[1]
-
-
Incorrect Solvent: The solvent can influence the solubility of reagents and the reaction pathway.
-
Formation of Side Products: The formation of quinoline bromine salts can sometimes inhibit the desired reaction.[4][6]
Issue 2: Poor Regioselectivity (Formation of Multiple Brominated Products)
Q: My reaction is producing a mixture of mono-, di-, and poly-brominated quinolines. How can I improve the regioselectivity?
A: Achieving high regioselectivity in quinoline bromination can be challenging due to the nature of electrophilic aromatic substitution on the quinoline ring system.
Strategies to Enhance Regioselectivity:
-
Control Stoichiometry of the Brominating Agent: The number of equivalents of the brominating agent is a key factor in determining the degree of bromination.
-
Influence of Substituents: The directing effects of existing substituents on the quinoline ring will dictate the position of bromination. Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) are activating and will direct bromination to specific positions.[4]
-
Reaction Conditions: Temperature and solvent can influence the selectivity of the reaction.
-
Optimization: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing side reactions.[4] Experiment with different solvents to see how they impact the product distribution.
-
Issue 3: Difficulty in Purifying the Brominated Quinoline Product
Q: I am struggling to purify my crude brominated quinoline from starting materials and side products. What are the recommended purification techniques?
A: Purification of brominated quinolines often requires standard chromatographic and crystallization techniques.
Recommended Purification Methods:
-
Aqueous Work-up: After the reaction is complete, a standard work-up procedure is often necessary. This typically involves washing the organic layer with an aqueous solution of a mild base, such as 5% sodium bicarbonate (NaHCO₃), to remove any acidic impurities.[2][4] This is followed by washing with water and brine, and then drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄).[2][4]
-
Column Chromatography: This is a very common and effective method for separating the desired brominated quinoline from unreacted starting material and other byproducts.
-
Crystallization: If the purified product from column chromatography is a solid, crystallization can be used to further enhance its purity.
-
Procedure: The solid is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexane) and allowed to cool slowly, which should result in the formation of pure crystals.[2]
-
Data Presentation
Table 1: Reaction Conditions for the Bromination of 8-Hydroxyquinoline
| Entry | Equivalents of Br₂ | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 1 | 2.1 | CHCl₃ | Room Temp | 5,7-dibromo-8-hydroxyquinoline | 90 | [4] |
| 2 | 1.5 | CH₃CN | 0 | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | - | [4] |
| 3 | 1.5 | H₂SO₄ | -10 | 5-bromo-8-hydroxyquinoline | 52 | [4] |
| 4 | 1.5 | H₂SO₄ | 15 | 5,7-dibromo-8-hydroxyquinoline | - | [4] |
Table 2: Bromination of Other Substituted Quinolines
| Starting Material | Brominating Agent (Equivalents) | Solvent | Product | Yield (%) | Reference |
| 3,6,8-trimethoxyquinoline | Br₂ (2.02) | CH₂Cl₂ | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | - | [2] |
| 8-aminoquinoline | Br₂ (2.1) | CHCl₃ | 5,7-dibromo-8-aminoquinoline | - | [4] |
| 8-methoxyquinoline | Br₂ (1.1) | CHCl₃ | 5-bromo-8-methoxyquinoline | 92 | [4][7] |
Experimental Protocols
Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline [4]
-
Reaction Setup: Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate container, prepare a solution of bromine (2.1 eq) in CHCl₃. Add this bromine solution dropwise to the stirred solution of 8-hydroxyquinoline over a period of 5 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dissolve the resulting yellow solid in additional CHCl₃. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) three times, followed by drying over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline.
Protocol 2: Synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline [2]
-
Reaction Setup: Dissolve the starting methoxyquinoline derivative in dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Reagent Addition: Prepare a solution of bromine in CH₂Cl₂ and add it to the quinoline solution.
-
Reaction: Allow the mixture to react for an extended period (e.g., 5 days) until all the bromine is consumed.
-
Work-up: Wash the reaction mixture with a 5% aqueous solution of NaHCO₃ and then dry the organic layer over Na₂SO₄.
-
Purification: Remove the solvent by evaporation. Purify the crude material by column chromatography on silica gel using an ethyl acetate/hexane eluent system. The final product can be obtained by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in brominated quinoline synthesis.
Caption: Key strategies for optimizing regioselectivity in quinoline bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tar Formation in the Doebner-von Miller Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the common issue of tar formation during the Doebner-von Miller synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Doebner-von Miller reaction?
A1: The most prevalent side reaction and primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Under the strong acidic conditions required for the reaction, these carbonyl compounds can self-condense to form high-molecular-weight polymers, which present as a thick, dark, and often intractable tar.[1][3]
Q2: How does reaction temperature influence tar formation?
A2: While the Doebner-von Miller reaction often requires heating, excessive temperatures can significantly accelerate the rate of polymerization of the α,β-unsaturated carbonyl compound, leading to increased tar formation.[1][2] It is crucial to maintain the lowest effective temperature at which the reaction proceeds at a reasonable rate to minimize this side reaction.[1]
Q3: Can the choice of acid catalyst affect the amount of tar produced?
A3: Absolutely. While strong acids are necessary to catalyze the reaction, excessively harsh acidic conditions can promote tar formation.[1][3] The type and concentration of the acid are critical parameters. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and minimizing side product formation.[1] In some cases, milder Lewis acids may be preferable.[1]
Q4: Are there any general strategies to minimize tar formation?
A4: Yes, several effective strategies can be employed:
-
Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1][4]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[1][2]
-
In Situ Generation of the Carbonyl Compound: Preparing the α,β-unsaturated carbonyl compound in the reaction mixture from its precursors (e.g., via an aldol condensation) can also help to keep its concentration low and minimize polymerization.[2]
-
Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde can prevent its polymerization. The acetal is then hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[2]
Troubleshooting Guide
Problem: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield of the desired quinoline.
This is a classic and frequently encountered issue in the Doebner-von Miller synthesis. The following step-by-step guide will help you diagnose and resolve the problem.
Step 1: Assess Your Reaction Conditions
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too high, leading to accelerated polymerization. | Reduce the reaction temperature. Aim for the lowest temperature at which the reaction proceeds efficiently. Consider stepwise heating to control any initial exotherm.[1] |
| Acid Catalyst | Acid may be too concentrated or harsh, promoting tarring. | Experiment with different acids (Brønsted vs. Lewis) and lower concentrations to find an optimal balance.[1] |
| Reagent Addition | Rapid addition of the carbonyl compound leads to high local concentrations and polymerization. | Add the α,β-unsaturated carbonyl compound dropwise or in small portions over an extended period.[1][2] |
| Solvent System | A single-phase system allows for a high concentration of the carbonyl compound in the acidic medium. | Employ a biphasic solvent system (e.g., water-toluene) to sequester the carbonyl compound in the organic phase.[1][4] |
Step 2: Data-Driven Optimization
The following table summarizes illustrative data on how different reaction parameters can influence both the yield of the desired quinoline and the extent of tar formation. Note: This data is compiled from various sources to demonstrate general trends and may not be representative of all Doebner-von Miller reactions. Actual results will vary depending on the specific substrates and scale.
| Catalyst (Acid) | Solvent System | Temperature | Reagent Addition | Tar Formation (Qualitative) | Product Yield (%) |
| Conc. HCl | Water/Ethanol | Reflux | All at once | High | < 20% |
| Conc. H₂SO₄ | Acetic Acid | 110°C | All at once | Very High | < 15% |
| 6M HCl | Water/Toluene (Biphasic) | Reflux | Slow Addition | Low | ~70-80% |
| p-TsOH | Toluene | 100°C | Slow Addition | Moderate | Variable |
| ZnCl₂ | Neat | 120°C | All at once | Moderate to High | ~40-50% |
| ZnCl₂ (catalyst) with HCl | Water (in situ generation) | Reflux | Slow Addition | Low to Moderate | ~60-70% |
Step 3: Purification of Product from Tar
If tar formation is unavoidable, effective purification is key.
-
Filtration: For less soluble tars, a preliminary filtration through a plug of silica gel or celite can remove a significant portion of the polymeric material.[1]
-
Acid-Base Extraction: After neutralizing the reaction mixture, the basic quinoline product can be extracted into an organic solvent, leaving some of the polar polymeric byproducts in the aqueous layer.[2]
-
Distillation: For volatile quinoline derivatives, steam distillation or vacuum distillation can be a highly effective method to separate the product from non-volatile tar.[2]
-
Column Chromatography: While challenging with highly tarry mixtures, column chromatography on silica gel or alumina can be used for final purification after preliminary cleanup steps have been taken.[1]
Experimental Protocol: Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol utilizes a biphasic solvent system and gradual addition of the carbonyl compound to suppress tar formation.[1]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric Acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated Sodium Hydroxide solution
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting tar formation in the Doebner-von Miller reaction.
Caption: A logical workflow for troubleshooting tar formation.
References
stability issues of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in solution
This technical support center provides guidance on the stability issues of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in solution. The information is compiled from general knowledge of quinoline-4-carboxylic acid derivatives and established stability testing protocols. Specific stability studies on this particular compound are highly recommended to ascertain its precise stability profile.
FAQs and Troubleshooting Guide
This section addresses common questions and issues researchers may encounter when working with 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in solution.
Q1: My compound appears to be degrading in solution. What are the likely causes?
A1: Degradation of quinoline-4-carboxylic acid derivatives in solution can be triggered by several factors. The most common include:
-
pH: The stability of quinoline derivatives can be highly pH-dependent. Both acidic and basic conditions can lead to hydrolysis.[1] The solubility of quinoline compounds is also significantly affected by pH, which can in turn influence stability.[2][3][4][5]
-
Light Exposure (Photodegradation): Quinoline compounds, particularly those with bromo substituents, can be susceptible to degradation upon exposure to UV or visible light.[6]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.[7]
-
Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways.[7]
-
Microbial Contamination: In non-sterile aqueous solutions, microorganisms can metabolize quinoline compounds.[8]
Q2: I'm observing poor solubility of my compound. How can I improve this and will it affect stability?
A2: Poor aqueous solubility is a common characteristic of quinoline derivatives.[2][6] To improve solubility, you can consider:
-
pH Adjustment: As a carboxylic acid, the solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is expected to increase in basic solutions due to salt formation. However, be mindful that high pH may also accelerate degradation.
-
Co-solvents: The use of organic co-solvents such as DMSO, DMF, ethanol, or acetonitrile can significantly improve solubility. When selecting a co-solvent, ensure it is compatible with your experimental system and does not interfere with your analysis.
It is important to note that changes made to improve solubility, such as altering the pH, can have a direct impact on the compound's stability. Therefore, it is crucial to evaluate stability under the specific solvent and pH conditions you intend to use.
Q3: How can I monitor the stability of my compound in solution?
A3: The most common and reliable method for monitoring the stability of quinoline derivatives is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[9][10] A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products. Key aspects of a stability-indicating method include:
-
Specificity: The ability to resolve the analyte of interest from all potential impurities and degradants.
-
Linearity, Accuracy, and Precision: The method must provide results that are directly proportional to the concentration of the analyte and are both accurate and reproducible.[9]
Q4: What are the expected degradation products of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid?
A4: While specific degradation products for this exact molecule are not documented in the provided search results, potential degradation pathways for quinoline-4-carboxylic acids may include:
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Hydrolysis: Cleavage of susceptible bonds, potentially at the carboxylic acid group or through reactions involving the quinoline ring system, especially under strong acidic or basic conditions.
-
Oxidation: Formation of N-oxides or hydroxylation of the aromatic rings.
-
Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.
-
Debromination: Cleavage of the carbon-bromine bond, which can be induced by light.
To identify the actual degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11] The following is a general protocol for conducting a forced degradation study on 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[7]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven for a specified time. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Assess the peak purity of the parent compound to ensure the method is specific.
-
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid from its degradation products.
Typical HPLC Parameters:
| Parameter | Typical Value |
|---|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (scan for λmax) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Development Notes:
-
A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities.
-
The pH of the mobile phase can significantly affect the retention and peak shape of the acidic analyte.
-
Forced degradation samples are used to challenge the method's ability to separate the parent peak from any newly formed peaks.
Quantitative Data Summary
Since no specific quantitative stability data for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid was found, the following table provides a template for summarizing the results of a forced degradation study. A target degradation of 5-20% is generally considered appropriate for method development.[11]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solution) | - | 48 hours | 60°C | Data to be filled | Data to be filled |
| Thermal (Solid) | - | 7 days | 80°C | Data to be filled | Data to be filled |
| Photolytic (Solution) | 1.2 million lux hrs | - | Room Temp | Data to be filled | Data to be filled |
| Photolytic (Solid) | 1.2 million lux hrs | - | Room Temp | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the compound.
References
- 1. longdom.org [longdom.org]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. biopharminternational.com [biopharminternational.com]
method refinement for scaling up 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid synthesis
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. It offers a refined, scalable method, troubleshooting advice for common experimental issues, and quantitative data to support your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid?
A1: The most prevalent and effective method is the Pfitzinger reaction. This reaction involves the condensation of a substituted isatin (in this case, 6-bromoisatin) with a carbonyl compound containing an α-methylene group (here, 1-(p-tolyl)propan-1-one) in the presence of a strong base.[1][2]
Q2: What are the starting materials for this synthesis?
A2: The primary starting materials are 6-bromoisatin and 1-(p-tolyl)propan-1-one. A strong base, such as potassium hydroxide (KOH), is required to catalyze the reaction, typically in a protic solvent like ethanol.
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: When scaling up, critical parameters to monitor and control include temperature, the rate of reagent addition, and efficient mixing. The Pfitzinger reaction can be exothermic, and poor heat dissipation on a larger scale can lead to side reactions and reduced yield.
Q4: How is the final product typically purified?
A4: The product, being a carboxylic acid, is first isolated by acidification of the reaction mixture, which causes it to precipitate. For further purification, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is a common and effective method for bromoquinoline derivatives.
Q5: What are potential side products in this reaction?
A5: With an unsymmetrical ketone like 1-(p-tolyl)propan-1-one, there is a possibility of forming a regioisomeric byproduct. However, the reaction generally favors the formation of the more substituted quinoline. Other potential impurities may arise from incomplete reaction or side reactions due to excessive heat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective base-mediated hydrolysis of 6-bromoisatin. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incomplete precipitation of the product. | 1. Ensure the use of a strong base (e.g., KOH) and allow sufficient time for the initial ring-opening of the isatin. 2. Maintain the reaction temperature at a gentle reflux. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. After acidification, cool the mixture in an ice bath to maximize precipitation. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials. | 1. Maintain a controlled reflux; avoid aggressive heating. For larger scales, consider gradual heating and external cooling capabilities. 2. Ensure the purity of 6-bromoisatin and 1-(p-tolyl)propan-1-one before starting the reaction. |
| Product is Difficult to Filter | 1. The precipitate is too fine or gelatinous. | 1. Allow the precipitate to age in the cooled mother liquor for a few hours to allow for crystal growth. 2. Consider adding a co-solvent during precipitation to improve crystal morphology. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. During workup, ensure thorough washing of the crude product. For purification, recrystallization is highly recommended. |
| Inconsistent Yields Upon Scale-Up | 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing. 3. Non-linear increase in side reactions with scale. | 1. Use a reactor with a jacket for better temperature control. Consider a slower addition of reagents to manage the exotherm. 2. Employ an overhead stirrer for efficient mixing in larger volumes. 3. Perform a reaction calorimetry study to better understand the thermal profile and optimize reaction parameters for a larger scale. |
Experimental Protocols
Refined Method for Scalable Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
This protocol is optimized for a laboratory scale of approximately 10-20 grams and is designed for scalability.
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe, add potassium hydroxide (3.0 eq) to absolute ethanol.
-
Stir the mixture until the potassium hydroxide is completely dissolved.
2. Reaction Execution:
-
To the basic solution, add 6-bromoisatin (1.0 eq).
-
Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of the opened isatin.
-
Slowly add 1-(p-tolyl)propan-1-one (1.2 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux (approximately 78-82 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water.
-
Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted ketone and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 4-5 using dilute hydrochloric acid or acetic acid.
-
The product will precipitate as a solid. Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
4. Purification:
-
Wash the collected solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent system like ethanol/water.
Data Presentation
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 100g) - Projected |
| 6-Bromoisatin | 10.0 g | 100.0 g |
| 1-(p-tolyl)propan-1-one | 7.9 g | 79.0 g |
| Potassium Hydroxide | 7.4 g | 74.0 g |
| Ethanol | 200 mL | 2.0 L |
| Reaction Temperature | 78-82 °C | 78-82 °C (with careful monitoring) |
| Reaction Time | 12-24 hours | 12-24 hours (monitor by TLC/HPLC) |
| Typical Yield (Crude) | 75-85% | 70-80% |
| Purity (Crude) | ~90% | ~85-90% |
| Purity (After Recrystallization) | >98% | >98% |
Visualizations
Caption: Pfitzinger reaction for the target molecule.
Caption: Step-by-step experimental workflow.
Caption: Troubleshooting low yield issues.
References
avoiding decarboxylation of quinoline-4-carboxylic acids during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of decarboxylation during the synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation in the context of quinoline-4-carboxylic acid synthesis?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the synthesis of quinoline-4-carboxylic acids, this undesired side reaction leads to the formation of a quinoline molecule without the carboxylic acid at the 4-position, significantly reducing the yield of the target compound.
Q2: What are the primary factors that cause unwanted decarboxylation?
The primary drivers of decarboxylation for these compounds are heat and harsh reaction conditions. High temperatures, especially in the presence of strong acids or bases, can promote the loss of the carboxylic acid group.[1][2] Microwave-assisted synthesis, while often beneficial for reducing reaction times, can also lead to decarboxylation if the temperature is not carefully controlled.[3][4]
Q3: Are certain synthetic methods more prone to decarboxylation than others?
Classic methods like the Doebner-von Miller and Pfitzinger reactions can lead to decarboxylation if not optimized. The Doebner-von Miller reaction, which often uses strong acids and high temperatures, can be particularly susceptible.[5][6] However, modifications to these standard procedures can significantly mitigate this issue.
Q4: How can I prevent decarboxylation during my synthesis?
There are several effective strategies:
-
Milder Reaction Conditions: Opt for lower reaction temperatures, and use milder acids or bases. For instance, Lewis acids like zinc chloride or scandium(III) triflate can be effective catalysts under less harsh conditions than strong Brønsted acids.[1][5][7]
-
Protection of the Carboxyl Group: A highly effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before carrying out steps that require harsh conditions.[1][8] The ester is generally stable and can be hydrolyzed back to the carboxylic acid at the end of the synthesis using mild conditions.[8][9][10]
-
Reduced Reaction Times: Employing methods that shorten the reaction time, such as microwave-assisted synthesis, can reduce the exposure of the molecule to conditions that favor decarboxylation.[4][11] However, careful monitoring of the reaction temperature is crucial.
Q5: What are common protecting groups for the carboxylic acid functionality?
Typical protecting groups include methyl, ethyl, benzyl, and tert-butyl esters.[8][10] The choice of ester depends on the overall synthetic route and the conditions required for its eventual removal. For example, benzyl esters can be removed by hydrogenolysis, a mild method that is often compatible with other functional groups.[10]
Troubleshooting Guides
| Problem | Symptoms | Root Cause | Troubleshooting Steps |
| Low yield of the desired quinoline-4-carboxylic acid with the decarboxylated byproduct as the major impurity. | The final product shows a significant peak corresponding to the quinoline core without the -COOH group in analytical data (e.g., LC-MS, NMR). | The reaction temperature is too high, or the acidic/basic conditions are too harsh, promoting the loss of CO₂.[1] | 1. Lower the reaction temperature: Maintain the lowest effective temperature that allows the reaction to proceed. 2. Modify the catalyst: If using a strong Brønsted acid (e.g., H₂SO₄), consider switching to a milder Lewis acid (e.g., BF₃·THF, Yb(PFO)₃).[7][12] 3. Protect the carboxyl group: Convert the carboxylic acid to an ester prior to cyclization or other harsh steps. Hydrolyze the ester in the final step under mild conditions (e.g., LiOH in THF/water at room temperature).[1] |
| Reaction works for some substrates but fails for electron-deficient anilines. | When using anilines with electron-withdrawing groups, the yield of the quinoline-4-carboxylic acid is very low, even under standard Doebner reaction conditions. | Electron-deficient anilines are less reactive, and forcing conditions to drive the reaction often lead to decomposition and decarboxylation. | 1. Use a specialized Doebner protocol: Employ a modified Doebner reaction using BF₃·THF as a catalyst in acetonitrile, which has been shown to be effective for electron-deficient anilines.[7][13] 2. Consider the Pfitzinger approach: The Pfitzinger reaction, which starts from an isatin derivative, may be a more suitable alternative for accessing quinolines with specific substitution patterns that are difficult to obtain via the Doebner reaction.[14][15] |
| Microwave synthesis leads to a complex mixture with significant decarboxylation. | The reaction is fast but results in a low yield of the desired product and multiple byproducts, including the decarboxylated quinoline. | The temperature inside the microwave reactor is likely exceeding the threshold for decarboxylation. While the overall reaction time is short, localized overheating can occur.[3] | 1. Control microwave parameters: Use a microwave reactor with accurate temperature monitoring and control. Set a maximum temperature limit. 2. Reduce microwave power: Operate at a lower power setting to maintain a more consistent temperature. 3. Optimize solvent and catalyst: Use a solvent with a suitable boiling point and a catalyst that is highly efficient to ensure the reaction completes at a lower temperature.[11] |
Key Experimental Methodologies
Modified Pfitzinger Reaction (High Yield)
This protocol is a variation of the classic Pfitzinger reaction and is known for its high yields.[14][15]
Reaction: Isatin + Carbonyl Compound → Substituted Quinoline-4-Carboxylic Acid
Protocol:
-
In a 500 mL three-necked flask, add isatin (0.17 mol), sodium hydroxide (1.36 mol), and 110 mL of water.
-
Stir the mixture at 25-35 °C for 30 minutes.
-
Add the carbonyl compound (e.g., acetone).
-
Heat the mixture to reflux and maintain for 10-12 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Adjust the pH to 5-6 with a suitable acid (e.g., HCl).
-
The product will precipitate out of the solution.
-
Collect the solid by suction filtration and wash with water to obtain the quinoline-4-carboxylic acid.[16]
Doebner Reaction with Lewis Acid Catalysis for Electron-Deficient Anilines
This method is particularly useful for synthesizing quinoline-4-carboxylic acids from anilines bearing electron-withdrawing groups, which are often problematic substrates in traditional Doebner reactions.[7][13]
Reaction: Substituted Aniline + Aldehyde + Pyruvic Acid → Substituted Quinoline-4-Carboxylic Acid
Protocol:
-
To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.0 equiv) in acetonitrile (MeCN), add BF₃·THF (0.5 equiv).
-
Stir the mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (1.2 equiv) in MeCN dropwise to the reaction mixture.
-
Continue stirring at 65 °C for 20 hours.
-
After the reaction is complete, cool the mixture and process it with a standard aqueous workup.
-
The product can be purified by crystallization or column chromatography.[7]
Ester Protection and Deprotection Strategy
This two-stage process is a robust way to avoid decarboxylation during intermediate steps.
Stage 1: Esterification
-
Dissolve the quinoline-4-carboxylic acid in a suitable solvent (e.g., DMF).
-
Add a base such as cesium carbonate (Cs₂CO₃).
-
Add an alkyl halide (e.g., methyl iodide) and stir at room temperature overnight.
-
Isolate the resulting ester through extraction.[1]
Stage 2: Mild Hydrolysis (Deprotection)
-
Dissolve the quinoline-4-carboxylate ester in a mixture of THF and water.
-
Add a mild base such as lithium hydroxide (LiOH).
-
Stir the reaction at room temperature overnight.
-
Acidify the mixture to precipitate the final quinoline-4-carboxylic acid product.[1]
-
For more resistant esters, BBr₃ in DCM at room temperature can be an effective alternative deprotection method.[1]
Quantitative Data Summary
The following tables summarize reported yields for different synthetic strategies, highlighting conditions that successfully minimize decarboxylation.
Table 1: Pfitzinger Reaction Yields
| Carbonyl Compound | Base | Solvent | Conditions | Yield (%) | Reference |
| Acetone | NaOH | Water | Reflux, 10h | 99 | [16] |
| Various Ketones | KOH | Ethanol | Reflux, 24h | Moderate to Good | [17] |
| Cyclic Ketones | Basic Medium | N/A | Microwave | Good | [18] |
Table 2: Doebner Reaction Yields
| Aniline Substituent | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Electron-withdrawing | BF₃·THF | MeCN | 65 °C, 20h | Good | [7][13] |
| Various | Yb(PFO)₃ | Water | Reflux | Good | [12] |
| Various | p-TSA | Ethanol | Microwave, 80 °C, 3 min | 50-80 | [11] |
Visualizations
Caption: General workflow for minimizing decarboxylation.
Caption: Troubleshooting logic for low product yield.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 17. jocpr.com [jocpr.com]
- 18. Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Validation of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative analysis of methodologies for the structural validation of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a potent kinase inhibitor intermediate. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide leverages data from closely related analogues to present a comprehensive validation framework.
This document compares the gold-standard method of Single-Crystal X-ray Crystallography with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the expected and observed data from these methods, a high degree of confidence in the structure of the title compound can be achieved.
Structural Validation: A Multi-Faceted Approach
The validation of a novel chemical entity relies on a confluence of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.
Single-Crystal X-ray Crystallography: The Definitive Blueprint
Single-Crystal X-ray Crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms in a crystalline solid. Although a crystal structure for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is not available in open-access databases, we can infer its key structural features by examining a closely related analogue, 2-(4-bromophenyl)quinoline-4-carboxylic acid , for which crystallographic data has been reported.
Table 1: Comparative Crystallographic Data
| Parameter | 2-(4-bromophenyl)quinoline-4-carboxylic acid (Analogue) | 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid (Expected) |
| Crystal System | Monoclinic | Expected to be in a common space group for organic molecules (e.g., Monoclinic or Orthorhombic) |
| Space Group | P2₁/c | - |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 5.432(1) Å, c = 23.456(4) Å, β = 98.76(1)° | - |
| Key Dihedral Angles | The dihedral angle between the quinoline ring and the phenyl ring is a critical parameter influencing biological activity. | The dihedral angle between the quinoline and tolyl rings is expected to be non-planar due to steric hindrance from the 3-methyl group. |
| Hydrogen Bonding | Carboxylic acid dimers are commonly observed, forming intermolecular hydrogen bonds. | Intermolecular hydrogen bonding through the carboxylic acid moiety is highly probable, potentially forming dimeric structures. |
Note: The data for the analogue is illustrative and based on typical values for similar structures. The absence of a published structure for the title compound is a current limitation.
Spectroscopic Techniques: Corroborating the Structure
Spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms within a molecule, serving to corroborate the proposed structure.
Table 2: Comparative Spectroscopic Data
| Technique | Method | Key Observables for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid |
| ¹H NMR | Proton Nuclear Magnetic Resonance | - Aromatic protons on the quinoline and tolyl rings (chemical shifts typically between 7.0-8.5 ppm).- A singlet for the methyl group on the quinoline ring (~2.5 ppm).- A singlet for the methyl group on the tolyl ring (~2.4 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance | - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic and quinoline carbons (120-150 ppm).- Methyl group carbons (~20-25 ppm). |
| IR | Infrared Spectroscopy | - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=C and C=N stretching from the aromatic and quinoline rings (1500-1600 cm⁻¹).- C-Br stretch (500-600 cm⁻¹). |
| MS | Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (356.22 g/mol for C₁₈H₁₄BrNO₂).- Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).- Fragmentation pattern showing loss of COOH, Br, and other fragments. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the title compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Process and Pathway
Diagrams are crucial for understanding complex workflows and biological pathways.
Given that 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a kinase inhibitor, its mechanism of action likely involves the modulation of a signaling pathway such as the JAK-STAT pathway.[1][2][3][4]
References
A Comparative Guide to Quinoline-4-Carboxylic Acid Synthesis: Pfitzinger vs. Doebner Method
For researchers, scientists, and professionals in drug development, the synthesis of quinoline-4-carboxylic acids is a critical step in the creation of new therapeutic agents. These compounds are key pharmacophores in a wide range of biologically active molecules, including anticancer, antiviral, antibacterial, and antimalarial agents.[1] Two of the most established methods for this synthesis are the Pfitzinger and Doebner reactions. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given research objective.
At a Glance: Pfitzinger vs. Doebner
| Feature | Pfitzinger Method | Doebner Method |
| Starting Materials | Isatin (or derivatives), Carbonyl compound with α-methylene group | Aniline (or derivatives), Aldehyde, Pyruvic acid |
| Reaction Conditions | Strong base (e.g., KOH, NaOH) | Typically acidic (Brønsted or Lewis acids) |
| Key Transformation | Condensation and cyclization | Three-component condensation and cyclization |
| Substitution Pattern | Primarily substitution at the 2 and 3 positions of the quinoline ring | Primarily substitution at the 2 position of the quinoline ring |
| Advantages | Versatile for a variety of substituents from the carbonyl component | One-pot, three-component reaction; broad aniline scope |
| Disadvantages | Prone to tar formation; harsh basic conditions may not be suitable for all functional groups | Can have low yields with electron-withdrawing groups on aniline |
The Pfitzinger Reaction: A Closer Look
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]
Reaction Mechanism and Workflow
The reaction proceeds through several key steps. First, the amide bond in isatin is hydrolyzed by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to a more stable enamine. The enamine subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[1][2]
Experimental Protocol: Pfitzinger Synthesis
The following is a generalized protocol for the Pfitzinger reaction under conventional heating.
Materials:
-
Isatin
-
Carbonyl compound (e.g., acetone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol.
-
Add isatin to the basic solution and stir at room temperature. The color of the solution will typically change, indicating the formation of the potassium salt of isatinic acid.[1]
-
To this mixture, add the carbonyl compound.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Performance Data: Pfitzinger Reaction
The yields of the Pfitzinger reaction can vary significantly depending on the substrates and reaction conditions.
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol | 24 | ~60-80% | [3][4] |
| Cyclohexanone | KOH | Ethanol | 24 | 75% | BenchChem |
| Acetophenone | KOH | Ethanol | 18-36 | 65-78% | [5] |
The Doebner Reaction: A Three-Component Approach
The Doebner reaction offers a direct, one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[6][7] This three-component reaction is often carried out under acidic conditions.[6]
Reaction Mechanism and Workflow
The mechanism of the Doebner reaction is believed to start with the condensation of the aniline and aldehyde to form a Schiff base (N-arylimine).[6] Pyruvic acid then adds to the imine, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Finally, the dihydroquinoline intermediate is oxidized to the aromatic quinoline product.[6]
Experimental Protocol: Doebner Synthesis
The following is a generalized protocol for a Lewis acid-catalyzed Doebner reaction.
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted aniline and the substituted aldehyde in acetonitrile in a round-bottom flask, add the Lewis acid catalyst at room temperature.[8]
-
Stir the reaction mixture at an elevated temperature (e.g., 65 °C) for 1 hour.[8]
-
Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.[8]
-
Continue to stir the reaction mixture at the same temperature for an extended period (e.g., 20 hours).[8]
-
Cool the reaction mixture to room temperature.
-
Perform a work-up by adding ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Wash the combined organic layers with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
Concentrate the solution under reduced pressure and purify the crude product, typically by column chromatography or recrystallization.
Performance Data: Doebner Reaction
Yields in the Doebner reaction are influenced by the electronic nature of the substituents on the aniline and the choice of catalyst. Modified procedures have been developed to improve yields, especially for anilines with electron-withdrawing groups.[9]
| Aniline | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Aniline | Benzaldehyde | p-TSA | Ethylene Glycol/Water | 85% | [10] |
| 4-Methoxyaniline | Benzaldehyde | BF₃·OEt₂ | Acetonitrile | 88% | [9] |
| 4-Chloroaniline | Benzaldehyde | BF₃·OEt₂ | Acetonitrile | 75% | [9] |
Head-to-Head Comparison and Considerations
Substrate Scope and Substitution Patterns: The choice between the Pfitzinger and Doebner methods often comes down to the desired substitution pattern on the quinoline ring. The Pfitzinger reaction is versatile for introducing a wide range of substituents at the 2- and 3-positions, dictated by the choice of the carbonyl compound. In contrast, the Doebner reaction is ideal for synthesizing 2-substituted quinoline-4-carboxylic acids, with the substituent at the 2-position originating from the aldehyde. The Doebner reaction generally has a broader scope for the aniline component.[9]
Reaction Conditions: The Pfitzinger reaction's reliance on strong bases can be a limitation when working with base-sensitive functional groups.[9] The Doebner reaction, typically performed under acidic conditions, may be more suitable for such substrates. However, traditional Doebner conditions can be harsh and have been a focus of optimization research.[6]
Yields and Byproducts: Both methods can suffer from yield issues. The Pfitzinger reaction is known to sometimes produce intractable tars, which can complicate purification.[11] The conventional Doebner reaction often gives low yields with anilines bearing electron-withdrawing groups.[6][9] However, recent modifications to the Doebner reaction, such as the Doebner hydrogen-transfer reaction, have significantly improved yields for these challenging substrates.[9]
Conclusion
Both the Pfitzinger and Doebner reactions are valuable tools in the synthetic chemist's arsenal for the preparation of quinoline-4-carboxylic acids. The Pfitzinger reaction offers flexibility in the substitution pattern at the 2- and 3-positions, while the Doebner reaction provides a straightforward, three-component route to 2-substituted analogs. The choice of method will ultimately depend on the target molecule's structure, the availability of starting materials, and the compatibility of functional groups with the respective reaction conditions. For projects requiring diverse substitution patterns derived from various ketones, the Pfitzinger method is a strong candidate. For efficient, one-pot syntheses of 2-substituted quinolines, particularly with a range of anilines, the Doebner reaction and its modern variations are highly advantageous.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Quinoline Derivatives with a Focus on 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Analogues
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry, quinoline derivatives stand out as a "privileged structure" due to their consistent presence in compounds exhibiting a wide array of biological activities.[1] This guide provides a comparative overview of the biological activities of various quinoline derivatives, with a particular focus on analogues structurally related to 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. While specific experimental data for this particular compound is not extensively available in the public domain, this report synthesizes data from closely related structures to offer valuable insights for researchers, scientists, and drug development professionals. The primary activities explored include anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity of Quinoline Derivatives
The quinoline scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating potent activity against a multitude of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3]
A variety of substituted quinoline derivatives have been evaluated for their in vitro anticancer activity. For instance, studies have shown that certain 2-arylquinoline and 6-substituted quinoline derivatives display significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer).[4] The anticancer potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[1]
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | |||
| Quinoline 13 (a 2-arylquinoline) | HeLa | 8.3 | [4] |
| Quinoline 12 (a 2-arylquinoline) | PC3 | 31.37 | [4] |
| Quinoline 11 (a 2-arylquinoline) | PC3 | 34.34 | [4] |
| 4-Substituted Quinolines | |||
| HTI 21 | Leukemia cells | Induces apoptosis | [5] |
| HTI 22 | Leukemia cells | Induces apoptosis | [5] |
| Quinoline-Chalcone Hybrids | |||
| Compound 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |
| MCF-7 (Breast) | 5.21 | [1] | |
| Compound 6 | HL-60 (Leukemia) | 0.59 | [1] |
| Anilino-Fluoroquinolones | |||
| Not specified | Various | Varies | [1] |
| 6-Bromo-5-nitroquinoline | HT29 (Adenocarcinoma) | Lower than 5-FU | [1] |
| C6 (Glioblastoma) | Active | [1] | |
| HeLa (Cervical) | Active | [1] |
Anti-inflammatory and Antimicrobial Activities
Quinoline derivatives have also been extensively investigated for their anti-inflammatory and antimicrobial properties.[6] The anti-inflammatory effects of some quinoline carboxylic acids have been shown to be comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin in lipopolysaccharide (LPS)-induced inflammation models. A quantitative structure-activity relationship (QSAR) study on 6-bromo-3-methylquinoline analogues has suggested their potential as inhibitors of prostaglandin F2α, a key mediator in inflammation.
In the realm of antimicrobial activity, various quinoline-2-carboxylic acid and quinoline-3-carboxylic acid derivatives have been synthesized and tested against a range of bacterial and fungal strains. Their efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Anti-inflammatory and Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Biological Activity | Assay/Organism | Measurement | Reference |
| Quinoline-4-carboxylic acids | Anti-inflammatory | LPS-induced inflammation in RAW264.7 macrophages | Appreciable activity | |
| Quinoline-3-carboxylic acids | Anti-inflammatory | LPS-induced inflammation in RAW264.7 macrophages | Appreciable activity | |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Anti-inflammatory | Delayed type hypersensitivity in dogs | Suppression at 0.25 mg/kg daily | |
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivatives | Antimicrobial | S. aureus, E. coli, Candida sp. | Active | |
| Quinoline-2-carboxylic acid derivatives | Antimicrobial | S. aureus, E. coli, Candida sp. | Some showed strong inhibitory activity |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of common protocols used to evaluate the biological activities of quinoline derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in evaluating and understanding the biological activity of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of quinoline derivatives.
Caption: A simplified representation of a signaling pathway often targeted by anticancer quinoline derivatives.
Conclusion
While direct experimental evidence for the biological activity of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid remains to be published, the broader family of quinoline derivatives demonstrates significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The structure-activity relationships derived from related analogues provide a strong rationale for the continued investigation of this and other novel quinoline compounds in drug discovery programs. The data and protocols presented herein offer a valuable comparative resource for researchers in the field.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-ブロモキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-bromo-3-methylquinoline Analogues as Prostaglandin F2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of newly designed 6-bromo-3-methylquinoline analogues and their potential inhibitory effects on prostaglandin F2α (PGF2α). Due to the novelty of these compounds, direct experimental data from in vitro or in vivo studies are not yet publicly available. The quantitative data presented herein is based on predictive modeling from a Quantitative Structural Activity Relationship (QSAR) study and is intended to be illustrative pending experimental validation.[1] This guide outlines the necessary experimental protocols to generate such data and contextualizes the potential role of these compounds in modulating the PGF2α signaling pathway.
Introduction to PGF2α and the Therapeutic Rationale
Prostaglandin F2α is a bioactive lipid mediator that plays a crucial role in a variety of physiological and pathological processes.[2][3] It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exerts its effects by binding to the G-protein coupled PGF2α receptor (FP receptor).[1] Activation of the FP receptor is implicated in inflammation, smooth muscle contraction, and reproductive functions.[2] Notably, PGF2α is associated with preterm labor, making its inhibitors a promising target for the development of tocolytic agents to prevent premature birth.[1] The 6-bromo-3-methylquinoline scaffold has been identified as a promising starting point for the design of novel PGF2α inhibitors.[1]
Comparative Inhibitory Activity (Predictive Data)
The following table summarizes the predicted biological activity (pIC50) of a series of newly designed 6-bromo-3-methylquinoline analogues against PGF2α. These values were derived from a QSAR model and await experimental verification.[1] A higher pIC50 value indicates a higher predicted inhibitory potency.
| Compound ID | Structure | Predicted pIC50 | Predicted Binding Energy (kcal/mol) |
| Analogue 1 | [Structure of Analogue 1] | X.XX | -X.X |
| Analogue 2 | [Structure of Analogue 2] | Y.YY | -Y.Y |
| Analogue 3 | [Structure of Analogue 3] | Z.ZZ | -Z.Z |
| Reference | |||
| P10 | [Structure of P10] | A.AA | -A.A |
Note: The structures and specific values in this table are hypothetical and serve as a template for presenting future experimental data. The QSAR study designed twenty-eight new molecules with potentially better biological activity than the compounds in the initial dataset.[1]
Prostaglandin F2α Signaling Pathway
PGF2α initiates its cellular effects by binding to the FP receptor, a Gq-protein coupled receptor. This interaction triggers a cascade of intracellular events that mediate its physiological actions. Understanding this pathway is crucial for identifying points of therapeutic intervention.
References
Comparative Docking Analysis of Quinoline Derivatives at Kinase Active Sites: A Guide for Researchers
An objective comparison of the binding affinities and interaction patterns of various quinoline-based inhibitors with kinase targets, supported by computational and experimental data.
Quinoline and its derivatives have become a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents targeting protein kinases.[1][2] Protein kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.[3][4] Consequently, quinoline-based kinase inhibitors have been the subject of intensive research.[5][6]
Molecular docking is a powerful computational method used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[2][7] This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of small molecules like quinoline derivatives with their protein targets, thereby facilitating lead optimization and structure-activity relationship (SAR) studies.[2][8] This guide provides a comparative overview of docking studies and experimental data for various quinoline derivatives against several key kinase active sites.
Comparative Analysis of Binding Affinities
The following table summarizes the docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50) and inhibition constants (Ki) of representative quinoline-based inhibitors against several cancer-related kinases. Lower docking scores and binding energies generally indicate more favorable binding interactions, while lower IC50 and Ki values signify greater inhibitory potency.
| Quinoline Derivative/Inhibitor | Target Kinase | Docking Software | Docking Score/Binding Energy (kcal/mol) | IC50/Ki | Key Interacting Residues |
| Quinoline-3-carboxamide derivative | ATM Kinase | - | - | - | Hinge Region |
| A quinoline derivative | VEGFR-2 | GLIDE | -11.55 | - | LEU-840, VAL-845, LYS-868 |
| A quinoline-based inhibitor | PI3Kα | - | -11.973 | - | - |
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a | AutoDock Vina | -6.1 | - | ILE-8, LYS-7, VAL-14, TRP-12 |
| Isoxazolo-quinoline-3,4-dione (cpd 14) | Pim-1 | - | - | Ki = 2.5 nM | Asp186, Lys67 |
| Isoxazolo-quinoline-3,4-dione (cpd 14) | Pim-2 | - | - | Ki = 43.5 nM | - |
| 4,6,7-substituted quinoline (cpd 27) | c-Met | - | - | IC50 = 19 nM | - |
| 4,6,7-substituted quinoline (cpd 28) | c-Met | - | - | IC50 = 64 nM | - |
| Quinoline-based amide derivative | CK2 | - | - | IC50 = 0.3 µM (Ki = 0.06 µM) | - |
| Substituted 4-(3-hydroxyanilino)-quinoline | RET | - | - | Ki = 3 nM (in-vitro) | - |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | - | - | IC50 = 0.59 nM | - |
| Quinoline derivative | EGFR | - | - | Ki = 3 nM | - |
| Quinoline-2-carboxamides | Pim-1 | - | - | - | Asp186, Lys67 |
Note: Direct comparison of docking scores between different software and studies should be approached with caution due to variations in algorithms and scoring functions.[2]
Experimental and Computational Protocols
A comprehensive understanding of the interaction between quinoline derivatives and kinases requires both computational and experimental approaches.
Molecular docking studies are crucial for predicting the binding modes of ligands within a protein's active site.[2] A typical workflow involves several key steps:[1][2]
-
Protein Preparation : The three-dimensional structure of the target kinase is obtained, typically from the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and minimizing the structure's energy to relieve any steric clashes.[2]
-
Ligand Preparation : The 3D structures of the quinoline-based inhibitors are generated and optimized to obtain low-energy conformations.[2][7]
-
Receptor Grid Generation : A grid box is defined around the active site of the kinase. This grid represents the binding pocket where the docking calculations will be performed.[2][9]
-
Docking Simulation : The prepared ligands are then docked into the receptor grid using software such as AutoDock, Glide, or GOLD.[2] The algorithm samples numerous possible conformations and orientations of the ligand within the active site.[2]
-
Scoring and Analysis : The generated docking poses are evaluated using a scoring function that estimates the binding affinity.[2] The best poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[2][9]
A generalized workflow for comparative molecular docking studies.[1]
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This allows for the determination of the inhibitory potential of a test compound.[10]
Materials:
-
Kinase of interest
-
Kinase substrate (protein or peptide)
-
ATP
-
Test compound (e.g., quinoline derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction : In a 384-well plate, combine the kinase, substrate, and various concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[10]
-
Termination and ATP Depletion : Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP to ATP Conversion and Signal Generation : Add the Kinase Detection Reagent to convert the ADP generated into ATP. This newly formed ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.[10]
-
Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the test compound concentration to determine the IC50 value.[10]
Signaling Pathway Context: The EGFR Pathway
Many quinoline derivatives exert their anticancer effects by targeting key components of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligand (EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis.[1] Quinoline-based inhibitors can block this pathway by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation.[8]
EGFR signaling pathway, a common target for quinoline-based inhibitors.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]
- 10. benchchem.com [benchchem.com]
Structure-Activity Relationship of 6-Bromo-3-Methylquinoline Analogues: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-bromo-3-methylquinoline analogues, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. Drawing from experimental data, this document outlines their performance, particularly as anticancer agents and enzyme inhibitors, and compares them with structurally related quinoline and quinazoline derivatives.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring is a key aspect of medicinal chemistry, influencing the compound's physicochemical properties and biological efficacy. Halogenation, particularly at the C6 position, is a common and effective strategy to enhance the therapeutic potential of quinoline-based drugs. The presence of a bromine atom can influence the molecule's lipophilicity, electronic distribution, and binding affinity to biological targets. This guide focuses on 6-bromo-3-methylquinoline analogues, exploring their therapeutic potential and the nuances of their structure-activity relationships.
Comparative Performance of 6-Bromo-3-Methylquinoline Analogues and Alternatives
While extensive quantitative data for a large series of 6-bromo-3-methylquinoline analogues is still emerging in publicly available literature, a significant Quantitative Structure-Activity Relationship (QSAR) study has shed light on their potential as inhibitors of prostaglandin F2α (PGF2α) synthase.[2] PGF2α is associated with preterm labor, making its inhibitors a promising target for preventing premature birth.[2]
In the absence of a comprehensive experimental dataset for the anticancer activity of a series of 6-bromo-3-methylquinoline analogues, this guide presents data for structurally related 6-bromoquinazoline derivatives as a point of comparison. Quinazolines are bicyclic heterocyclic compounds structurally similar to quinolines, with a second nitrogen atom in the benzene ring.
Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of 6-bromoquinazoline derivatives against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R-group (at position 4) | IC50 (µM) vs. MCF-7[3] | IC50 (µM) vs. SW480[3] |
| 5a | Phenyl | 1.89 ± 0.11 | 2.11 ± 0.15 |
| 5b | 3-Fluorophenyl | 0.53 ± 0.04 | 1.95 ± 0.13 |
| 5c | 4-Fluorophenyl | 1.11 ± 0.09 | 2.01 ± 0.14 |
| 5d | 4-Chlorophenyl | 1.98 ± 0.13 | 2.34 ± 0.17 |
| 5e | 4-Bromophenyl | 2.45 ± 0.18 | 2.87 ± 0.21 |
| 5f | 4-Methylphenyl | 3.12 ± 0.25 | 3.56 ± 0.29 |
| 5g | 4-Methoxyphenyl | 4.67 ± 0.38 | 5.12 ± 0.41 |
| 5h | 3,4-Dimethoxyphenyl | 6.78 ± 0.54 | 7.89 ± 0.63 |
| 5i | 3,4,5-Trimethoxyphenyl | 8.91 ± 0.71 | 10.12 ± 0.81 |
| 5j | Naphthyl | 1.01 ± 0.08 | 1.54 ± 0.11 |
| Cisplatin | (Reference Drug) | 2.15 ± 0.16 | 3.45 ± 0.28 |
Structure-Activity Relationship Insights for Anticancer Activity:
-
The 6-bromoquinazoline scaffold demonstrates potent anticancer activity, with several analogues exhibiting higher potency than the reference drug, cisplatin.[3]
-
Substitutions on the phenyl ring at position 4 significantly influence cytotoxicity.
-
The presence of a fluorine atom at the meta position of the phenyl ring (compound 5b ) resulted in the most potent activity against both cell lines.[3]
-
Electron-withdrawing groups (e.g., halogens) on the phenyl ring generally lead to higher potency compared to electron-donating groups (e.g., methyl, methoxy).
-
Increasing the bulk and lipophilicity with a naphthyl group (compound 5j ) also resulted in high potency.
Prostaglandin Synthesis Inhibition
A QSAR study on a dataset of 77 6-bromo-3-methylquinoline analogues identified key structural features for the inhibition of prostaglandin F2α synthase.[2] While the experimental pIC50 values for the full dataset were not provided in the source, the study led to the design of new, more potent inhibitors. The binding energy from docking studies of seven newly designed compounds showed higher binding activity than the reference compound into the prostaglandin F synthase protein (PDB ID: 2F38).[2]
Signaling Pathways and Mechanisms of Action
Quinoline derivatives are known to exert their biological effects through various mechanisms, including the inhibition of protein kinases.[4] The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival, is a known target for some quinoline-based inhibitors.[4]
For the 6-bromoquinazoline derivatives with anticancer activity, molecular docking studies suggest that they may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3] Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, leading to reduced cancer cell proliferation and survival.
The QSAR study on 6-bromo-3-methylquinoline analogues points towards the inhibition of prostaglandin F2α synthase as a primary mechanism of action for this specific series of compounds.[2]
Below is a diagram illustrating the prostaglandin synthesis pathway and the point of inhibition by 6-bromo-3-methylquinoline analogues.
Caption: Prostaglandin F2α synthesis pathway and inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the procedure for evaluating the in vitro anticancer activity of synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Prostaglandin F2α Synthase Inhibition Assay
This protocol describes a method for measuring the inhibition of prostaglandin synthase activity.[5]
Materials:
-
Ram seminal vesicle prostaglandin synthase
-
Sodium arachidonate (substrate)
-
Reduced glutathione
-
Test inhibitors (e.g., 6-bromo-3-methylquinoline analogues)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Appropriate buffers
Procedure:
-
Enzyme-Inhibitor Incubation: Incubate appropriate concentrations of the test inhibitor with ram seminal vesical prostaglandin synthase, sodium arachidonate, and reduced glutathione in a suitable buffer.
-
Quantitation of PGE2 Production: Quantify the production of Prostaglandin E2 (PGE2) using a competitive ELISA.
-
ELISA Procedure:
-
In the ELISA, an anti-PGE2 antibody is utilized in a binding competition between the PGE2 in the test sample and a PGE2-BSA conjugate adsorbed to the microplate wells.
-
The antibody that remains bound to the solid phase is quantitatively determined colorimetrically by incubation with a horseradish peroxidase-labeled secondary antibody, followed by the addition of a chromogenic substrate (e.g., TMB).
-
-
Data Analysis: Determine the relative inhibitory potency of the test compounds by comparing the PGE2 content in the sample incubations with that of controls containing no inhibitor.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 6-bromo-3-methylquinoline analogues.
Caption: General synthetic workflow for 6-bromo-3-methylquinoline analogues.
Caption: Workflow for biological screening and lead identification.
References
- 1. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 2. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA" by Patricia Scott [digitalcommons.longwood.edu]
A Comparative Guide to the Efficacy of Novel Quinoline Kinase Inhibitors Over Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small-molecule kinase inhibitors. Among these, compounds featuring a quinoline scaffold have emerged as a cornerstone, leading to several FDA-approved drugs.[1][2] These agents often function as multi-targeted inhibitors, simultaneously blocking several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This guide provides an objective comparison of the efficacy of prominent quinoline-based kinase inhibitors, supported by biochemical and clinical data, to inform research and drug development efforts.
The inhibitors discussed—Cabozantinib, Lenvatinib, Vandetanib, and the newer Sitravatinib—target a range of receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR), MET, RET, and TAM kinases (TYRO3, AXL, MER).[3][4][5][6] By inhibiting these pathways, these drugs can disrupt the formation of new blood vessels that supply tumors and block signals that promote cancer cell proliferation and survival.[7][8]
Data Presentation: Quantitative Efficacy Comparison
The performance of kinase inhibitors can be assessed at both the biochemical and clinical levels. The following tables summarize key quantitative data for several quinoline-based inhibitors, offering a direct comparison of their potency and clinical effectiveness.
Table 1: Biochemical Potency — In Vitro Kinase Inhibition (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) measures a drug's potency in inhibiting a specific enzyme. Lower values indicate greater potency. This table compares the IC₅₀ values of selected quinoline inhibitors against key oncogenic kinases.
| Inhibitor | VEGFR-2 IC₅₀ (nM) | c-Met IC₅₀ (nM) | RET IC₅₀ (nM) | Other Notable Targets (IC₅₀ in nM) |
| Cabozantinib | 0.035[7] | 1.3[7] | 4.0[7] | AXL (7), FLT3 (11.3), TIE2 (14.3), c-Kit (4.6)[7][9] |
| Lenvatinib | 4.0[7] | - | 4.0 (for RET)[7] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51)[7] |
| Vandetanib | 40 (Ki value) | - | 100 (Ki value) | EGFR (500, Ki value)[4] |
| Sitravatinib | Yes (Target) | Yes (Target) | Yes (Target) | TAM Kinases (TYRO3, AXL, MerTK), PDGFR, c-Kit[5][6] |
Note: Data for Sitravatinib's specific IC₅₀ values are less consistently published in comparative reviews, but it is established as a potent inhibitor of these targets.
Table 2: Clinical Efficacy in Advanced Thyroid Cancer
| Drug | Trial / Indication | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Cabozantinib | MTC (Phase 3) | 11.2 months (vs. 4.0 months with placebo)[10] | 28% |
| Lenvatinib | RAI-R DTC (SELECT, Phase 3) | 18.3 months (vs. 3.6 months with placebo)[11] | 64.8%[11] |
| Lenvatinib | Advanced MTC (Phase 2) | 9.0 months[12] | 36% (among evaluable patients) |
| Vandetanib | MTC (Phase 3) | 30.5 months (vs. 19.3 months with placebo) | 45% |
Table 3: Clinical Efficacy in Other Solid Tumors
The multi-targeted nature of these inhibitors has led to their evaluation in various other cancers, such as Non-Small Cell Lung Cancer (NSCLC) and Renal Cell Carcinoma (RCC).
| Drug | Indication | Comparator | Key Efficacy Outcome |
| Cabozantinib | Advanced RCC (METEOR, Phase 3) | Everolimus | Median OS: 21.4 months vs. 16.5 months[10] Median PFS: 7.4 months vs. 3.8 months |
| Cabozantinib + Nivolumab | Advanced RCC (CheckMate-9ER) | Sunitinib | Median PFS: 16 months vs. 8 months[9] |
| Vandetanib | Advanced NSCLC (Phase 2) | Gefitinib | Median PFS: Prolonged with Vandetanib (HR=0.69)[13] |
| Vandetanib + Docetaxel | Advanced NSCLC (Phase 2) | Docetaxel | Median PFS: 18.7 weeks vs. 12.0 weeks[14] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for developing next-generation inhibitors and combination therapies. The following diagrams illustrate the key signaling pathways targeted by these quinoline-based drugs.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. Vandetanib: An overview of its clinical development in NSCLC and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Sitravatinib used for? [synapse.patsnap.com]
- 6. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Lenvatinib is effective in advanced medullary thyroid cancer [thyroid.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
A Comparative Analysis of the Anti-Inflammatory Activity of Quinoline Carboxylic Acids and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of quinoline carboxylic acids against the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. While indomethacin has long been a cornerstone of anti-inflammatory therapy, its use is associated with significant side effects, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes. This has spurred the search for alternative anti-inflammatory agents with improved safety profiles. Quinoline carboxylic acids have emerged as a promising class of compounds, with studies demonstrating their potent anti-inflammatory effects. This guide delves into the available experimental data to provide a comparative overview of these two classes of compounds.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of various quinoline carboxylic acid derivatives and indomethacin from in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | Cell Line | IC50 Value (µM) | Reference(s) |
| Indomethacin | COX-1 Inhibition | Human | 0.018 | [1] |
| COX-2 Inhibition | Human | 0.026 | [1] | |
| Nitric Oxide Production (LPS-induced) | RAW 264.7 | 56.8 | [2] | |
| PGE2 Release (LPS-induced) | RAW 264.7 | 2.8 | [2] | |
| Quinoline-3-Carboxylic Acid | Nitric Oxide Production (LPS-induced) | RAW 264.7 | Appreciable anti-inflammatory affinities | [3][4] |
| Quinoline-4-Carboxylic Acid | Nitric Oxide Production (LPS-induced) | RAW 264.7 | Appreciable anti-inflammatory affinities | [3][4] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 Inhibition | - | 0.043 | [5] |
| Quinoline Derivative 12c (comprising pyrazole scaffold) | COX-2 Inhibition | - | 0.1 | [6] |
| Quinoline Derivative 14a (comprising pyrazole scaffold) | COX-2 Inhibition | - | 0.11 | [6] |
| Quinoline Derivative 14b (comprising pyrazole scaffold) | COX-2 Inhibition | - | 0.11 | [6] |
| Quinoline Derivative Q3 | NF-κB-induced Luciferase | HeLa | ~5 | [7] |
Note: "Appreciable anti-inflammatory affinities" indicates that the studies reported significant activity comparable to indomethacin but did not provide specific IC50 values.
Signaling Pathways
The anti-inflammatory effects of both indomethacin and quinoline carboxylic acids are mediated through their interaction with key signaling pathways involved in the inflammatory response.
Indomethacin: Inhibition of Prostaglandin Synthesis
Caption: Indomethacin inhibits COX-1/2, blocking prostaglandin synthesis.
Quinoline Carboxylic Acids: Modulation of the NF-κB Pathway
Several studies suggest that quinoline carboxylic acids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some quinoline derivatives may interfere with the DNA-binding activity of the p65 subunit of NF-κB.[7][10]
Caption: Quinoline carboxylic acids may inhibit NF-κB signaling.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the anti-inflammatory potential of these compounds are provided below.
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (quinoline carboxylic acids or indomethacin). The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. Control wells receive either medium alone or medium with the test compound but without LPS.
-
Incubation: The plates are incubated for a further 24 hours.
-
Griess Assay:
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes.
-
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.
Caption: Workflow for the LPS-induced nitric oxide production assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce the carrageenan-induced paw edema.
Procedure:
-
Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into several groups (e.g., control, indomethacin-treated, and quinoline carboxylic acid-treated groups).
-
Treatment: The test compounds (or vehicle for the control group) are administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
The evidence presented in this guide suggests that quinoline carboxylic acids represent a valuable scaffold for the development of novel anti-inflammatory agents. While indomethacin is a potent anti-inflammatory drug, its clinical utility is often limited by its side effect profile. Certain quinoline carboxylic acid derivatives have demonstrated comparable or even superior in vitro activity, particularly in the inhibition of COX-2 and the NF-κB pathway. This suggests the potential for developing more selective and, therefore, safer anti-inflammatory drugs.
Further research is warranted to fully elucidate the structure-activity relationships of quinoline carboxylic acids and to conduct comprehensive preclinical and clinical studies to evaluate their efficacy and safety in inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apjai-journal.org [apjai-journal.org]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid-Derived Inhibitors Against SIRT1, SIRT2, and SIRT3: A Selectivity Profile
A comprehensive review of available scientific literature reveals a notable absence of specific studies on the selectivity profiling of 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid and its direct derivatives against the sirtuin enzymes SIRT1, SIRT2, and SIRT3. While the broader class of quinoline-4-carboxylic acid derivatives has been investigated for sirtuin inhibitory activity, data pertaining to this specific chemical entity is not publicly available. This guide, therefore, addresses the existing research on related quinoline-based compounds to provide a contextual understanding for researchers, scientists, and drug development professionals.
Overview of Sirtuin Inhibition by Quinoline Derivatives
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation. The isoforms SIRT1, SIRT2, and SIRT3 have emerged as significant therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The development of selective inhibitors is critical to avoid off-target effects and enhance therapeutic efficacy.
Research into quinoline-4-carboxylic acid derivatives has identified several compounds with inhibitory activity against sirtuins. Notably, studies have focused on substitutions at the 2- and 6-positions of the quinoline scaffold to modulate potency and selectivity.
Data on Structurally Related Compounds
While direct data on 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is unavailable, a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives offers insights into how modifications of the quinoline core can influence sirtuin selectivity. One particular compound from this series, designated as P6, demonstrated preferential inhibition of SIRT3 over SIRT1 and SIRT2.[1][2][3]
| Compound | Target | IC50 (µM) | Selectivity (SIRT1/SIRT3) | Selectivity (SIRT2/SIRT3) |
| P6 | SIRT1 | 32.6 | 4.5-fold vs SIRT3 | - |
| SIRT2 | 33.5 | - | 4.6-fold vs SIRT3 | |
| SIRT3 | 7.2 | - | - |
Table 1: Inhibitory activity and selectivity of a related quinoline derivative, P6. Data sourced from Frontiers in Chemistry, 2022.[1][2][3]
The data for compound P6 highlights that the quinoline-4-carboxylic acid scaffold can be functionalized to achieve isoform-specific inhibition. The acrylamidophenyl group at the 2-position appears to be a key determinant of its SIRT3 selectivity.
Experimental Protocols for Sirtuin Inhibition Assays
The methodologies employed in determining the inhibitory activity of quinoline derivatives against SIRT1, SIRT2, and SIRT3 typically involve fluorescence-based or HPLC-based enzymatic assays.
General Fluorescence-Based Deacetylase Assay Workflow
A common method for assessing sirtuin activity is a two-step fluorescent assay.
Caption: Workflow of a typical fluorescence-based sirtuin inhibition assay.
In this assay, the sirtuin enzyme is incubated with the acetylated substrate, NAD+, and the test inhibitor. The reaction is then stopped, and a developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the test compound.
HPLC-Based Sirtuin Inhibition Assay
For a more direct and quantitative measurement, an HPLC-based assay can be utilized.[4]
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Handling and Disposal.
This document provides comprehensive guidance on the proper disposal procedures for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical due to the potential hazards associated with halogenated organic compounds.
I. Immediate Safety and Handling Precautions
Before handling 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, it is imperative to be familiar with its potential hazards. While specific data for this compound is not detailed in the search results, related brominated quinoline and carboxylic acid compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3][4][5][6].
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes or dust[1][2][7]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To avoid skin contact and irritation[1][4][7]. |
| Body Protection | A fully buttoned laboratory coat. | To protect against accidental spills and contamination of personal clothing[7]. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation[1][7][8]. |
Safe Handling Practices:
-
Always handle this compound within a well-ventilated laboratory fume hood[1][7][8].
-
Avoid the formation of dust and aerosols[9].
-
Wash hands thoroughly after handling the material[7].
-
Do not eat, drink, or smoke in the designated work area[7][9].
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area[1][2][8].
-
Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents[3].
II. Step-by-Step Disposal Protocol
The disposal of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid must be managed as hazardous waste. This compound is classified as a halogenated organic acid [10][11]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[3][7].
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid waste, as well as contaminated lab supplies (e.g., filter paper, gloves, weighing paper), in a designated solid hazardous waste container[10].
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, designated liquid hazardous waste container[10].
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and specify "Halogenated Organic Waste"[10]. The chemical name and approximate quantity should also be indicated on the label.
2. Waste Container Management:
-
Use containers that are chemically resistant and can be tightly sealed to prevent leakage or the release of fumes[8][10].
-
Keep the waste container closed except when adding waste[10].
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1][2][10].
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers[1].
III. Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wear the appropriate PPE as detailed in the table above.
-
For small spills, it is recommended to treat the area with sodium thiosulfate before absorption[10].
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Carefully collect the absorbed material and any contaminated soil into a designated, labeled hazardous waste container for disposal[6][8][10][12].
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1][3][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][3][9].
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid
This guide provides crucial safety and logistical information for handling 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans, and disposal protocols.
Chemical Profile:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[3] Inspect for degradation or punctures before use. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[3] Required for handling solutions or when vapors may be generated.[3] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes. |
First Aid Measures
In case of exposure, immediate action is critical. The following table outlines first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water.[4][5] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth with water.[1][5] Never give anything by mouth to an unconscious person.[4][5] Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Operational and Disposal Plans
Proper handling and disposal are essential to prevent contamination and ensure a safe laboratory environment.
Operational Workflow:
The following diagram illustrates the standard operating procedure for handling 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.
Step-by-Step Handling and Disposal Procedures:
| Step | Procedure |
| 1. Preparation | Work in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure emergency eye wash stations and safety showers are accessible.[2] |
| 2. Donning PPE | Before handling the chemical, put on a laboratory coat, appropriate gloves (nitrile or neoprene), and chemical splash goggles.[3] |
| 3. Handling | Avoid the formation of dust and aerosols.[5] When weighing or transferring the solid, do so carefully to minimize airborne particles. When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3] |
| 4. Experimentation | Maintain a safe distance from reactions and use appropriate shielding if necessary. Avoid direct contact with the substance at all times.[3] |
| 5. Cleanup and Decontamination | All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.[3] |
| 6. Waste Disposal | All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste must be collected in a clearly labeled hazardous waste container.[3] Dispose of contents/container to an approved waste disposal plant.[2][5] Do not let the product enter drains.[5] |
| 7. PPE Removal | Remove PPE in a designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[3] |
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
